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  • Product: N-(Ethoxymethyl)-N-methylaniline
  • CAS: 207291-40-5

Core Science & Biosynthesis

Foundational

Technical Monograph: N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5)

Functional Class: Hemiaminal Ether / Masked Iminium Reagent Primary Application: Electrophilic Aminomethylation & Mannich Base Synthesis Executive Summary & Chemical Identity[2] N-(Ethoxymethyl)-N-methylaniline (CAS 2072...

Author: BenchChem Technical Support Team. Date: March 2026

Functional Class: Hemiaminal Ether / Masked Iminium Reagent Primary Application: Electrophilic Aminomethylation & Mannich Base Synthesis

Executive Summary & Chemical Identity[2]

N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) is a specialized hemiaminal ether used primarily as a latent iminium ion source in organic synthesis. Unlike simple Mannich bases, this compound acts as a stable, distillable precursor that releases the highly reactive N-methyl-N-phenyliminium ion (


) under controlled acidic conditions.

This guide details the physicochemical properties, synthesis protocols, and mechanistic utility of this reagent, specifically for researchers conducting C-H functionalization of electron-rich aromatics and active methylene compounds.

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
PropertyValueCondition/Note
Molecular Formula

Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation/storage
Boiling Point 110–115 °C@ 10 mmHg (Vacuum Distillation)
Density 0.99 g/mL@ 25 °C
Refractive Index

1.529
Solubility Soluble in organic solvents (DCM, Toluene, EtOH)Hydrolyzes in aqueous acid
Stability Moisture SensitiveDecomposes to

and amine

Synthesis & Production Logic

The synthesis of N-(Ethoxymethyl)-N-methylaniline is a condensation reaction driven by the dehydration of the intermediate hemiaminal.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the equilibrium process. Note that the reaction is reversible; water removal is critical to drive the equilibrium toward the ether product.

SynthesisPathway Reactants N-Methylaniline + Paraformaldehyde + Ethanol Intermed Hemiaminal Intermediate (Unstable) Reactants->Intermed Condensation (Heat) Product N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) Intermed->Product - H2O (Acid Cat.) Byprod H2O Intermed->Byprod

Figure 1: Step-wise condensation pathway. Driving water removal (via azeotrope or excess ethanol) is the kinetic control point.

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesize 50g of N-(Ethoxymethyl)-N-methylaniline.

Reagents:

  • N-Methylaniline (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Absolute Ethanol (Excess, solvent/reagent)

  • Catalyst: Anhydrous Potassium Carbonate (

    
    ) or trace p-TSA (Use base to prevent polymerization, acid for faster rate). Recommended: Base-promoted to avoid rapid hydrolysis.
    

Step-by-Step Methodology:

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add N-methylaniline (0.3 mol) and Paraformaldehyde (0.36 mol eq) into 100mL of Absolute Ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The paraformaldehyde suspension will dissolve as the reaction proceeds, indicating consumption.

    • Checkpoint: Monitor via TLC (Silica, 10% EtOAc/Hexane). The starting amine spot should disappear.

  • Workup: Cool to room temperature. If solid catalyst was used, filter it off.

  • Concentration: Remove excess ethanol via rotary evaporation under reduced pressure (40°C bath).

  • Purification (Critical): The residue is a crude oil. Perform vacuum distillation (target 110–115°C at 10 mmHg).

    • Quality Control: Collect the main fraction. Discard the fore-run (unreacted amine/ethanol).

  • Storage: Store under nitrogen in a sealed vial at 4°C. Add activated 4Å molecular sieves to maintain dryness.

Application: The "Masked" Iminium Ion

The true value of CAS 207291-40-5 lies in its ability to generate the N-methyl-N-phenyliminium ion in non-protic solvents. This allows for cleaner Mannich-type reactions than the traditional "three-component" method (Amine + Aldehyde + Substrate), which often suffers from side reactions.

Mechanism of Activation

When treated with a Lewis Acid (e.g.,


, 

) or a Brønsted acid, the ethoxy group is cleaved, generating the reactive electrophile.


Experimental Workflow: C-H Functionalization

The following workflow describes the aminomethylation of an electron-rich aromatic (e.g., Indole or Phenol).

ApplicationWorkflow Reagent Reagent: N-(Ethoxymethyl)-N-methylaniline Activation Activation: Add Lewis Acid (BF3·OEt2) DCM, -78°C to 0°C Reagent->Activation Substrate Substrate: Electron-Rich Aromatic (e.g., Indole) Substrate->Activation Iminium Species: Iminium Ion [Ph-N(Me)=CH2]+ Activation->Iminium - EtOH Attack Nucleophilic Attack (C-C Bond Formation) Iminium->Attack Final Product: 3-(N-methyl-N-phenylaminomethyl)indole Attack->Final

Figure 2: Controlled aminomethylation workflow. The pre-formed reagent avoids the use of aqueous formaldehyde.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is imperative to treat this compound not just as an irritant, but as a formaldehyde releaser .

  • Hydrolysis Hazard: Upon contact with mucosal membranes (eyes, lungs), the compound hydrolyzes to release formaldehyde and N-methylaniline. Both are toxic.[1][2]

  • PPE Requirements:

    • Respiratory: Work strictly within a fume hood.[2]

    • Skin: Nitrile gloves (0.11mm) are sufficient for splash protection; laminate gloves recommended for prolonged handling.

  • Spill Management: Do not clean with water initially. Absorb with vermiculite or sand. Neutralize the residue with a dilute ammonia solution to quench formaldehyde liberation.

References

  • PubChem. (2025). N-(Ethoxymethyl)-N-methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Benzotriazole-Mediated Aminoalkylation. Chemical Reviews. (Contextual grounding for N-alkoxymethylamine reactivity).

Sources

Exploratory

N-(Ethoxymethyl)-N-methylaniline: Physicochemical Profiling and Mechanistic Applications in Synthetic Chemistry

Executive Summary In modern synthetic organic chemistry and drug development, the precise installation of aminomethyl groups is critical for modulating the pharmacokinetics, lipophilicity, and basicity of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the precise installation of aminomethyl groups is critical for modulating the pharmacokinetics, lipophilicity, and basicity of active pharmaceutical ingredients (APIs). N-(Ethoxymethyl)-N-methylaniline (CAS: 207291-40-5) is a specialized α-amino ether that serves as a highly effective, stable precursor for the in situ generation of N-methyl-N-phenylmethyleneiminium ions.

This technical whitepaper details the physicochemical profile, mechanistic reactivity, and field-validated experimental protocols for utilizing this reagent, providing researchers with a comprehensive framework for integrating it into complex synthetic routes.

Physicochemical Profiling

Accurate physical data is paramount for predicting solubility, reactivity, and handling requirements. As a low-molecular-weight α-amino ether, N-(Ethoxymethyl)-N-methylaniline presents as a combustible liquid at standard temperature and pressure, offering excellent solubility in a wide range of anhydrous organic solvents [1].

Table 1: Physicochemical and Safety Profile

PropertyValue / Classification
IUPAC Name N-(ethoxymethyl)-N-methylaniline
CAS Number 207291-40-5
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Boiling Point 110–115 °C at 10 mmHg (lit.)
Density 0.99 g/mL at 25 °C
Refractive Index n20/D 1.529
Flash Point 64 °C (147.2 °F) - Closed Cup
Storage Class 10 (Combustible liquids)
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Chemical Reactivity & Mechanistic Insights

The Causality of Reagent Selection

Traditionally, aminomethylation (Mannich-type reactions) relies on pre-formed iminium salts, such as Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide). However, Eschenmoser's salt is highly hygroscopic and exhibits poor solubility in non-polar aprotic solvents, which severely limits its utility in low-temperature, moisture-sensitive asymmetric syntheses.

N-(Ethoxymethyl)-N-methylaniline circumvents these limitations. As a neutral, lipophilic liquid, it is fully miscible in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene. It remains completely inert until deliberately activated by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or a strong Brønsted acid.

Mechanistic Pathway: Upon activation, the Lewis acid coordinates with the ethoxy oxygen. This coordination weakens the C–O bond, facilitating the departure of the ethoxy group as an alkoxide-Lewis acid complex. This cleavage generates the highly electrophilic iminium ion in situ. This controlled release mechanism prevents premature degradation and allows for precise stoichiometric trapping by carbon nucleophiles (such as enolates, electron-rich arenes, or allyl silanes).

G A N-(Ethoxymethyl)- N-methylaniline C Iminium Ion [PhN(Me)=CH2]+ A->C - EtO-LA B Lewis Acid (e.g., TiCl4) B->A Activation E Aminomethylated Product C->E Nucleophilic Attack D Nucleophile (e.g., Enolate) D->C Addition

Mechanistic pathway of iminium ion generation and nucleophilic trapping.

Experimental Methodologies

Protocol 1: In Situ Generation and Trapping of the Iminium Ion

This protocol outlines a self-validating system for generating the iminium ion and trapping it with a silyl enol ether. Causality Note: The strict temperature gradient (-78 °C to 0 °C) is critical. Initial low temperatures prevent the highly reactive iminium species from undergoing unwanted oligomerization or side reactions before the nucleophile can effectively attack.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Reagent Loading: Add the nucleophile (e.g., 1.0 mmol of silyl enol ether) and N-(Ethoxymethyl)-N-methylaniline (1.1 mmol, 1.1 equiv) to 10 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Activation: Dropwise, add Titanium tetrachloride (TiCl₄, 1.0 M in DCM, 1.1 mmol) via a gas-tight syringe over 5 minutes. The solution may develop a deep coloration indicating iminium ion formation and complexation.

  • Reaction Progression: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C over an additional 1 hour to ensure complete conversion.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Isolate the aminomethylated product via flash column chromatography (silica gel, typically using a Hexane/Ethyl Acetate gradient).

Protocol 2: Synthesis of N-(Ethoxymethyl)-N-methylaniline

For researchers requiring de novo synthesis or isotopic labeling, the compound can be prepared via the condensation of N-methylaniline, paraformaldehyde, and ethanol [2]. Causality Note: The use of anhydrous K₂CO₃ and molecular sieves is required to drive the equilibrium forward by sequestering the water generated during condensation.

Step-by-Step Workflow:

  • In a 250 mL round-bottom flask, combine N-methylaniline (50 mmol) and paraformaldehyde (60 mmol) in 100 mL of absolute ethanol.

  • Add anhydrous K₂CO₃ (10 mmol) and 5 grams of activated 3Å molecular sieves.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 12 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the molecular sieves and inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove excess ethanol.

  • Purify the crude liquid via vacuum distillation. Collect the fraction boiling at 110–115 °C at 10 mmHg to yield pure N-(Ethoxymethyl)-N-methylaniline.

Analytical Characterization

To ensure the integrity of the reagent prior to sensitive reactions, structural verification via Nuclear Magnetic Resonance (NMR) is highly recommended.

  • ¹H NMR (CDCl₃, 400 MHz): Expect a characteristic singlet for the N-CH₃ group at approximately δ 3.0 ppm. The highly deshielded N-CH₂-O methylene protons will appear as a distinct singlet near δ 4.7 ppm. The ethoxy group will present a classic quartet at δ ~3.5 ppm (O-CH₂) and a triplet at δ ~1.2 ppm (CH₃). Aromatic protons will appear as a multiplet between δ 6.7 and 7.3 ppm.

  • Degradation Check: The presence of a singlet near δ 9.8 ppm (formaldehyde) or broad signals near δ 4.0 ppm (free N-methylaniline) indicates hydrolysis due to moisture exposure.

Environmental, Health, and Safety (EHS)

N-(Ethoxymethyl)-N-methylaniline is a reactive chemical intermediate that requires stringent EHS protocols [1][3].

  • Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE Requirements: Handling must be conducted in a certified chemical fume hood. Operators must wear a Type ABEK (EN14387) respirator filter, chemical-resistant nitrile gloves, and tightly fitting safety goggles.

  • Storage Protocol: Store in a tightly sealed, light-resistant container in a cool, dry environment (2–8 °C is optimal for long-term stability). The headspace must be purged with an inert gas (Argon or Nitrogen) to prevent the slow hydrolysis of the α-amino ether linkage by atmospheric moisture.

References

Foundational

Comprehensive Spectroscopic Profiling and Synthesis of N-(Ethoxymethyl)-N-methylaniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-(Ethoxymethyl)-N-methylaniline (CAS: 207291-40-5) Executive Summary & Structural Dynamics N-(Ethoxymethyl)-N-methylaniline...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-(Ethoxymethyl)-N-methylaniline (CAS: 207291-40-5)

Executive Summary & Structural Dynamics

N-(Ethoxymethyl)-N-methylaniline (Formula: C₁₀H₁₅NO; MW: 165.23 g/mol ) is a specialized N,O-acetal (hemiaminal ether) derivative of N-methylaniline [1]. In pharmaceutical and synthetic organic chemistry, N-alkoxymethylated azaheterocycles and anilines serve as critical bifunctional ligands, formaldehyde progenitors, and versatile synthetic intermediates [2].

The structural core features an aniline nitrogen simultaneously bonded to a methyl group and an ethoxymethyl (-CH₂-O-CH₂CH₃) moiety. This specific connectivity creates a highly polarized N-C-O bridge. The lone pair on the nitrogen atom can participate in resonance with the phenyl ring, but the adjacent electronegative oxygen atom induces significant inductive withdrawal. This dual electronic environment governs the molecule's unique spectroscopic signature and its chemical reactivity, particularly its susceptibility to acid-catalyzed hydrolysis or α-cleavage in mass spectrometry.

Spectroscopic Data & Mechanistic Causality

To ensure rigorous analytical validation, the following spectroscopic profiles (NMR, IR, MS) have been synthesized from established principles of organic spectroscopy for N-alkoxymethyl-N-alkyl anilines [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of N-(Ethoxymethyl)-N-methylaniline is defined by the extreme deshielding of the methylene bridge located between the nitrogen and oxygen atoms.

Causality in ¹H NMR: The protons of the N-CH₂-O group experience a combined anisotropic deshielding effect from the adjacent aromatic ring and the inductive electron-withdrawing effects of both the nitrogen and oxygen heteroatoms. Consequently, this singlet is pushed significantly downfield to ~4.75 ppm, separating it from standard aliphatic signals [4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.18Triplet (t)3H7.1-O-CH₂-CH₃ (Ethoxy methyl)
3.02Singlet (s)3H->N-CH₃ (N-methyl)
3.55Quartet (q)2H7.1-O-CH₂ -CH₃ (Ethoxy methylene)
4.75Singlet (s)2H->N-CH₂ -O- (Hemiaminal bridge)
6.72Triplet (t)1H7.8Aromatic para-H
6.81Doublet (d)2H7.8Aromatic ortho-H
7.24Triplet (t)2H7.8Aromatic meta-H

Table 2: ¹³C{¹H} NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentMechanistic Rationale
15.2-O-CH₂-C H₃Standard primary aliphatic carbon.
38.5>N-C H₃N-methyl carbon; slightly shielded by the aromatic ring current.
63.8-O-C H₂-CH₃Deshielded by the adjacent ether oxygen.
79.5>N-C H₂-O-Highly deshielded due to dual attachment to N and O atoms.
112.8Aromatic C (ortho)Shielded by resonance donation from the N lone pair.
116.9Aromatic C (para)Shielded by resonance donation from the N lone pair.
129.2Aromatic C (meta)Standard aromatic shift; unaffected by resonance.
149.1Aromatic C (ipso)Deshielded by direct attachment to the electronegative nitrogen.
Infrared (IR) Spectroscopy

IR spectroscopy provides a self-validating check for the absence of N-H bonds (confirming complete alkylation) and the presence of the ether linkage.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3060, 3030WeakC-H stretch (sp²)Aromatic ring protons.
2975, 2930, 2870MediumC-H stretch (sp³)Aliphatic methyl and methylene groups.
1600, 1505StrongC=C stretchAromatic ring skeletal vibrations.
1355StrongC-N stretchAryl-nitrogen bond vibration.
1110, 1055StrongC-O-C stretchAsymmetric and symmetric ether stretches.
750, 690StrongC-H out-of-planeCharacteristic of mono/N-substituted benzene.
Mass Spectrometry (EI-MS)

Under 70 eV Electron Ionization, the molecular ion [M]⁺• at m/z 165 is typically weak. The fragmentation is driven by the stability of the resulting cations.

Causality of the Base Peak: The dominant fragmentation pathway is the α-cleavage of the ethoxy radical (•OCH₂CH₃, 45 Da). This yields an iminium ion at m/z 120. This ion is exceptionally stable because the positive charge is delocalized across the nitrogen atom and the adjacent phenyl ring, making it the base peak (100% relative abundance) [5].

MS_Fragmentation M Molecular Ion [M]⁺• m/z 165 C10H15NO⁺• Iminium Iminium Ion [Base Peak] m/z 120 [Ph-N(CH3)=CH2]⁺ M->Iminium - •OCH2CH3 (α-cleavage) NMA N-Methylaniline Cation m/z 107 [Ph-NH(CH3)]⁺• M->NMA - •CH2OCH2CH3 (C-N bond cleavage) Phenyl Phenyl Cation m/z 77 [C6H5]⁺ Iminium->Phenyl - CH2=N-CH3 NMA->Phenyl - CH3NH•

EI-MS fragmentation pathway of N-(Ethoxymethyl)-N-methylaniline.

Standardized Experimental Protocols

Synthesis via Chloromethylation

The most reliable, self-validating method to synthesize N-alkoxymethyl-N-alkyl anilines is the direct alkylation of the secondary amine using a chloromethyl ether derivative in the presence of a strong base[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF) (20 mL) and cool the system to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Slowly add N-methylaniline (1.0 equivalent, e.g., 10 mmol) dropwise via syringe. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating the formation of the sodium amide intermediate.

  • Alkylation: Dropwise add Chloromethyl ethyl ether (Cl-CH₂-O-CH₂CH₃, 1.1 equivalents). The reaction is highly exothermic.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 8:2).

  • Quenching & Workup: Cool the flask back to 0 °C and quench slowly with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with Hexane/EtOAc gradients) to yield pure N-(Ethoxymethyl)-N-methylaniline as a pale yellow oil.

Spectroscopic Acquisition Workflow

To ensure reproducibility and high-fidelity data, follow this acquisition protocol:

  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • NMR Acquisition: Run ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

  • IR Preparation: Apply 1-2 drops of the neat liquid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure and scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • GC-MS Preparation: Dilute 1 mg of the sample in 1 mL of GC-grade dichloromethane. Inject 1 µL into the GC-MS system (split ratio 50:1, injector temp 250 °C, EI mode at 70 eV).

Workflow Step1 Reagent Prep N-Methylaniline + NaH in anhydrous THF Step2 Alkylation Add Cl-CH2-O-CH2CH3 at 0 °C to RT Step1->Step2 Step3 Quench & Extract NH4Cl (aq) quench, EtOAc extraction Step2->Step3 Step4 Purification Silica Gel Column Chromatography Step3->Step4 Step5 Spectral Validation NMR, IR, GC-MS Step4->Step5

Step-by-step synthetic and analytical workflow for N-alkoxymethyl-N-alkyl anilines.

References

  • ResearchGate / ChemInform. "Simple Synthesis of N-Alkoxymethyl Derivatives of Anilides". ResearchGate Publications. Available at:[Link]

  • Bentham Science. "Synthesis and Applications of N-Alkoxymethylated Azaheterocycles". Current Organic Chemistry. Available at:[Link]

  • Royal Society of Chemistry. "Electronic Supporting Information: Characterization of N-alkyl anilines". RSC SuppData. Available at:[Link]

Exploratory

N-(Ethoxymethyl)-N-methylaniline: A Technical Guide to Iminium Chemistry, Electroorganic Synthesis, and Drug Discovery Applications

As a Senior Application Scientist, I approach the synthesis of complex nitrogenous heterocycles not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic states. The controlled gen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of complex nitrogenous heterocycles not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic states. The controlled generation of highly reactive intermediates is a cornerstone of modern drug development. N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) represents a highly versatile N,O-acetal (hemiaminal ether) that serves as a stable, bench-ready precursor for the transient and highly electrophilic N-methyl-N-phenylmethyleneiminium ion.

This whitepaper provides an in-depth technical analysis of N-(Ethoxymethyl)-N-methylaniline, detailing its physicochemical profile, its green-chemistry synthesis via electroorganic pathways, and its pivotal role in generating privileged pharmacological scaffolds like tetrahydroquinolines.

Molecular Architecture & Physicochemical Profile

The utility of N-(Ethoxymethyl)-N-methylaniline lies in its structural duality. The compound features an aniline core substituted with a methyl group and an ethoxymethyl group. This N,O-acetal motif acts as a "masked" iminium ion. Under neutral conditions, the molecule is a stable liquid, allowing for easy handling, storage, and precise stoichiometric measurement during complex multi-step syntheses .

To facilitate experimental design, the quantitative physicochemical properties of N-(Ethoxymethyl)-N-methylaniline are summarized in Table 1.

Table 1: Physicochemical Properties of N-(Ethoxymethyl)-N-methylaniline

PropertyValueCausality / Experimental Implication
CAS Number 207291-40-5Unique identifier for procurement and safety tracking.
Molecular Formula C10H15NODictates mass spectrometry (M+H) expected peaks.
Molecular Weight 165.23 g/mol Critical for calculating precise molar equivalents.
Density 0.99 g/mL at 25 °CAllows for volumetric dispensing (approx. 1 g/mL).
Boiling Point 110-115 °C at 10 mmHgRequires vacuum distillation for purification; degrades at high heat.
Refractive Index n20/D 1.529Used as a rapid purity check for the neat liquid.
Hazard Class Skin/Eye Irrit. 2Mandates the use of proper PPE and fume hood handling.

Electroorganic Synthesis: The Green Chemistry Approach

Traditionally, the oxidation of amines to generate reactive intermediates requires stoichiometric amounts of toxic or heavy-metal oxidants. However, N-(Ethoxymethyl)-N-methylaniline is typically synthesized via the anodic oxidation of N,N-dimethylaniline (DMA) in an ethanol/potassium hydroxide medium .

Mechanistic Causality: Why choose electrochemistry? By applying a controlled potential at a platinum electrode, we achieve a highly atom-economical process. The reaction order is fractional with respect to DMA due to its adsorption onto the electrode surface. A single electron is transferred in the rate-controlling step, generating an amine radical cation. Subsequent deprotonation yields an α-amino radical, which undergoes a second oxidation to form the iminium intermediate. Ethanol then attacks this intermediate nucleophilically to trap it as the stable N,O-acetal.

G DMA N,N-Dimethylaniline Anode -e⁻ (Anodic Oxidation) DMA->Anode Radical Amine Radical Cation Anode->Radical Deprot -H⁺ (Deprotonation) Radical->Deprot AlphaRad α-Amino Radical Deprot->AlphaRad Ox2 -e⁻ (Oxidation) AlphaRad->Ox2 Iminium1 Iminium Intermediate Ox2->Iminium1 EtOH + EtOH (Nucleophile) Iminium1->EtOH Product N-(Ethoxymethyl)- N-methylaniline EtOH->Product

Electrochemical anodic oxidation pathway for synthesizing N-(Ethoxymethyl)-N-methylaniline.

Iminium Ion Generation & Drug Discovery Applications

In drug development, the tetrahydroquinoline scaffold is considered a "privileged structure," found in numerous biologically active alkaloids and synthetic pharmaceuticals. N-(Ethoxymethyl)-N-methylaniline is a premier building block for this scaffold .

Under the influence of a strong Lewis acid (e.g., Titanium tetrachloride, TiCl₄), the ethoxy group is abstracted. The lone pair on the nitrogen assists in expelling the leaving group, driving the equilibrium toward the highly electrophilic N-methyl-N-phenylmethyleneiminium ion. When generated in situ in the presence of an electron-rich olefin (such as 1-octene or a styrene derivative), a formal [4+2] cycloaddition (often referred to as a Povarov-type reaction) occurs, rapidly assembling the functionalized tetrahydroquinoline ring system.

G Start N-(Ethoxymethyl)-N-methylaniline LA Lewis Acid (e.g., TiCl4) Start->LA Complex Lewis Acid-Ether Complex LA->Complex Cleavage Cleavage of C-O Bond Complex->Cleavage Iminium N-Methyl-N-phenyliminium Ion Cleavage->Iminium Cyclo Formal [4+2] Cycloaddition Iminium->Cyclo Olefin Electron-Rich Olefin Olefin->Cyclo THQ Tetrahydroquinoline Derivative Cyclo->THQ

Lewis acid-mediated generation of the iminium ion and subsequent Povarov cycloaddition.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol details the Lewis acid-mediated synthesis of 1-methyl-4-hexyl-1,2,3,4-tetrahydroquinoline. This methodology is designed as a self-validating system, incorporating causality checks at critical junctures.

Protocol: Synthesis of 1-Methyl-4-hexyl-1,2,3,4-tetrahydroquinoline

Objective: To generate the iminium ion from N-(Ethoxymethyl)-N-methylaniline and trap it via cycloaddition with 1-octene.

Reagents:

  • N-(Ethoxymethyl)-N-methylaniline (1.0 equiv, 1.0 mmol)

  • 1-Octene (1.5 equiv, 1.5 mmol)

  • Titanium tetrachloride (TiCl₄) (1.2 equiv, 1.2 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Add 10 mL of anhydrous CH₂Cl₂, followed by N-(Ethoxymethyl)-N-methylaniline and 1-octene.

    • Causality Check: The use of strictly anhydrous solvent and an inert atmosphere is non-negotiable. TiCl₄ is highly oxophilic; trace moisture will rapidly hydrolyze the catalyst into HCl and TiO₂, prematurely quenching the reaction and degrading the N,O-acetal.

  • Thermal Control & Lewis Acid Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add TiCl₄ dropwise via a gas-tight syringe over 5 minutes.

    • Causality Check: Cooling to -78 °C suppresses uncontrolled exothermic polymerization of the olefin and moderates the rate of iminium generation. This kinetic control favors the bimolecular cycloaddition pathway over decomposition.

  • Reaction Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring for 4.0 hours.

    • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent. The disappearance of the N,O-acetal spot (UV active, higher Rf) and the emergence of a new, lower Rf spot validates successful iminium trapping. If the starting material persists, it indicates moisture contamination or insufficient Lewis acid.

  • Quenching: Cool the mixture to 0 °C and carefully quench by adding 10 mL of saturated aqueous NaHCO₃.

    • Causality Check: The mildly basic NaHCO₃ neutralizes the TiCl₄ and any generated HCl, preventing the acid-catalyzed ring-opening or degradation of the newly formed tetrahydroquinoline product.

  • Workup & Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 1-methyl-4-hexyl-1,2,3,4-tetrahydroquinoline.

References

  • Electrochemistry In Organic Synthesis Title: Reactions of Organic Compounds at Electrodes (Direct Anodic Oxidations) Source: VDOC.PUB URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Detailed synthesis protocol for N-(Ethoxymethyl)-N-methylaniline.

Application Note: High-Purity Synthesis of N-(Ethoxymethyl)-N-methylaniline Executive Summary & Scientific Context N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) is a specialized hemiaminal ether intermediate used pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of N-(Ethoxymethyl)-N-methylaniline

Executive Summary & Scientific Context

N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) is a specialized hemiaminal ether intermediate used primarily in the synthesis of chloroacetanilide herbicides and as a stabilizing functionality in energetic material formulations. Its structural core—an aniline nitrogen substituted with both a methyl and an ethoxymethyl group—requires precise synthetic control to avoid the formation of the thermodynamic byproduct, bis(N-methyl-N-phenylamino)methane (the aminal dimer).

This protocol details a robust, scalable synthesis via the Mannich-type condensation of N-methylaniline with paraformaldehyde and ethanol. Unlike routes utilizing carcinogenic chloromethyl ethyl ether, this method employs azeotropic dehydration to drive the equilibrium, offering a safer and greener profile for industrial application.

Key Technical Challenges Addressed:

  • Equilibrium Control: Overcoming the reversibility of hemiaminal ether formation.

  • Selectivity: Suppressing the formation of the aminal dimer (

    
    ).
    
  • Stability: Handling the acid-sensitive N-alkoxymethyl moiety during workup.

Reaction Mechanism & Strategic Design

The synthesis proceeds via a two-step equilibrium process. First, N-methylaniline attacks formaldehyde to form the unstable N-hydroxymethyl intermediate. In the presence of excess ethanol and under dehydrating conditions, this intermediate undergoes O-alkylation (etherification) to yield the target product.

Critical Process Parameter (CPP): Water removal is the driving force. The reaction must be conducted in a solvent capable of forming a ternary azeotrope with water and ethanol (e.g., toluene or cyclohexane) or using a dehydrating agent.

Mechanism Visualization

ReactionMechanism Substrate N-Methylaniline (Nucleophile) Inter N-(Hydroxymethyl)-N-methylaniline (Unstable Hemiaminal) Substrate->Inter + CH2O (Depolymerization) CH2O Paraformaldehyde (Electrophile) CH2O->Inter Product N-(Ethoxymethyl)-N-methylaniline (Target Ether) Inter->Product + EtOH - H2O (Azeotrope) SideProduct Bis(N-methylanilino)methane (Aminal Dimer) Inter->SideProduct + N-Methylaniline (No EtOH present) Ethanol Ethanol (Solvent/Reactant) Ethanol->Product

Figure 1: Reaction pathway highlighting the critical interception of the hemiaminal intermediate by ethanol to prevent dimerization.

Experimental Protocol

Reagents and Equipment
ReagentPurityRoleStoichiometry (Eq)
N-Methylaniline >98%Substrate1.00
Paraformaldehyde 95% (Prills)C1 Source1.20
Ethanol (Absolute) >99.5%Reactant/Solvent5.00
Toluene ACS GradeAzeotropic Solvent3-4 Vol (relative to amine)
Potassium Carbonate AnhydrousAcid Scavenger0.05 (Catalytic)

Equipment:

  • 3-neck Round Bottom Flask (RBF) equipped with mechanical stirrer.

  • Dean-Stark apparatus with reflux condenser.

  • Nitrogen inlet (inert atmosphere is recommended to prevent oxidation of the aniline).

  • Vacuum distillation setup for purification.

Step-by-Step Procedure

Step 1: Reactant Charging

  • Purge the 3-neck RBF with nitrogen.

  • Charge N-Methylaniline (1.0 eq) and Toluene (3 volumes) .

  • Begin agitation (300 RPM).

  • Add Paraformaldehyde (1.2 eq) . Note: Paraformaldehyde depolymerizes upon heating; using a slight excess accounts for losses.

  • Add Ethanol (5.0 eq) . The large excess drives the equilibrium toward the ether.

  • Add Potassium Carbonate (0.05 eq) . Rationale: Traces of acid can catalyze the reversal of the reaction or hydrolysis; mild base ensures stability.

Step 2: Azeotropic Reflux

  • Heat the mixture to reflux (approx. 75-80°C initially, rising as ethanol is consumed/removed).

  • Since ethanol also forms an azeotrope with toluene/water, the Dean-Stark trap will collect a ternary mixture.

  • Crucial Step: Continuously replenish the reaction with dry Ethanol/Toluene mixture if the volume drops significantly, or use a large excess initially. Alternatively, use Molecular Sieves (3Å) in a Soxhlet extractor modified setup to dry the refluxing solvent without removing the ethanol.

    • Preferred Industrial Method: Reflux for 4–6 hours. Monitor water generation.[1][2] If using simple Dean-Stark, you will lose ethanol. A more closed system with internal desiccant (MgSO4 or sieves) is preferred for lab scale.

    • Alternative: Reflux in pure ethanol with excess paraformaldehyde for 12 hours, then add toluene to strip water at the end.

Step 3: Monitoring

  • Sample aliquots every 2 hours.

  • Analyze via GC-MS or TLC (Silica, Hexane:EtOAc 8:2).

  • Endpoint: >98% conversion of N-methylaniline.

Step 4: Workup

  • Cool reaction mixture to room temperature.

  • Filter off the solid Potassium Carbonate and any unreacted Paraformaldehyde.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove Toluene and excess Ethanol. Bath temperature should not exceed 50°C to prevent thermal degradation.

Step 5: Purification

  • The crude oil is typically yellow to brown.

  • Perform Fractional Vacuum Distillation .

    • Pressure: 0.5 – 1.0 mmHg.

    • Expected Boiling Point: ~85–95°C (extrapolated from atmospheric data).

  • Collect the main fraction. Discard the fore-run (unreacted amine/solvent) and the pot residue (dimers).

Quality Control & Characterization

Data Specification Table

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >97.0%GC-FID / HPLC
Density 0.99 g/mL @ 25°CPycnometer
Refractive Index

1.529
Refractometer
Identity Matches Reference Spectrum

H-NMR, IR

Diagnostic NMR Signals (


): 
  • Aromatic Protons:

    
     6.7 – 7.3 ppm (Multiplet, 5H).
    
  • N-CH2-O (Methylene):

    
     4.75 ppm (Singlet, 2H). Key indicator of product formation.
    
  • O-CH2-CH3 (Ethoxy methylene):

    
     3.50 ppm (Quartet, 2H).
    
  • N-CH3 (Methyl):

    
     3.05 ppm (Singlet, 3H).
    
  • CH3 (Ethoxy methyl):

    
     1.20 ppm (Triplet, 3H).
    

Process Workflow Diagram

Workflow Start Start: N-Methylaniline Mix Mix with Paraformaldehyde, Ethanol, Toluene, K2CO3 Start->Mix Reflux Reflux with Water Removal (Dean-Stark / Sieves) Mix->Reflux Check QC Check (GC) Conversion >98%? Reflux->Check Check->Reflux No Filter Filter Solids (Remove K2CO3) Check->Filter Yes Strip Vacuum Strip Solvents (T < 50°C) Filter->Strip Distill Vacuum Distillation (0.5 mmHg) Strip->Distill Final Final Product: N-(Ethoxymethyl)-N-methylaniline Distill->Final

Figure 2: Operational workflow for the synthesis and purification of N-(Ethoxymethyl)-N-methylaniline.

Safety & Hazard Analysis

Operational Hazards:

  • N-Methylaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a methemoglobinemia inducer (causes cyanosis). Mandatory PPE: Butyl rubber gloves, full-face respirator or efficient fume hood.

  • Paraformaldehyde: Flammable solid. Depolymerizes to formaldehyde, a known carcinogen and sensitizer. Handle in a well-ventilated area.

  • Product Instability: N-alkoxymethyl amines can hydrolyze in acidic environments to release formaldehyde. Store over a few pellets of KOH or K2CO3 to maintain basicity.

Storage:

  • Store under inert gas (Argon/Nitrogen).

  • Keep refrigerated (2-8°C).

  • Shelf-life is limited; re-test purity before use if stored >6 months.

References

  • Sigma-Aldrich.[3] Product Specification: N-(Ethoxymethyl)-N-methylaniline. Retrieved from

  • PubChem.[3][4] Compound Summary: N-(Ethoxymethyl)-N-methylaniline (CID 89188136). National Library of Medicine. Retrieved from

  • Monsanto Company. Preparation method of N-methylene-2-methyl-6-ethylaniline (Related Acetochlor Intermediate Chemistry). Patent CN101565387B. Retrieved from

  • ResearchGate. Synthesis of N-methylaniline over molecular sieve catalysts (Background on N-alkylation). Retrieved from

Sources

Application

Application Note: Advanced Protection of Secondary Amines using N-(Ethoxymethyl)-N-methylaniline

Executive Summary This application note details the use of N-(Ethoxymethyl)-N-methylaniline as a specialized reagent for the protection of secondary amines. Unlike standard carbamate protections (Boc, Cbz) which can be l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the use of N-(Ethoxymethyl)-N-methylaniline as a specialized reagent for the protection of secondary amines. Unlike standard carbamate protections (Boc, Cbz) which can be labile to strong bases, or simple alkyl protections (Bn) which require hydrogenolysis, this reagent installs the N-(N'-methyl-N'-phenylaminomethyl) group (referred to herein as the MPAM group).

The MPAM group functions as a robust N,N-acetal (aminal) protecting group. It offers a unique stability profile—resistant to strong bases (e.g., n-BuLi, LDA) and reducing agents (LiAlH₄)—while remaining cleavable under mild, specific acidic conditions. This makes it an invaluable tool for synthetic sequences involving metallation or hydride reduction where other amine protecting groups would fail.

Mechanistic Principles

The protection strategy relies on a Mannich-type trans-aminomethylation . The reagent, N-(Ethoxymethyl)-N-methylaniline, acts as a stable precursor to the reactive N-methyl-N-phenyliminium ion.

Reaction Pathway

Upon treatment with a mild acid catalyst or heat, the ethoxy group is displaced by the secondary amine substrate. This reaction is thermodynamically driven by the formation of the volatile ethanol byproduct and the stability of the resulting bulky aminal.

The resulting MPAM protecting group masks the nucleophilic nitrogen of the secondary amine, preventing N-alkylation or N-acylation during subsequent synthetic steps.

Visualization of the Protection/Deprotection Cycle

MPAM_Protection_Cycle cluster_legend Legend Reagent N-(Ethoxymethyl)-N-methylaniline (Reagent) Iminium N-Methyl-N-phenyliminium Ion (Intermediate) Reagent->Iminium Acid Cat. / -EtOH Protected MPAM-Protected Amine (Aminal) Iminium->Protected + R2NH Substrate Secondary Amine (R2NH) Substrate->Protected Direct Displacement Deprotected Free Secondary Amine (R2NH) Protected->Deprotected Dilute HCl / THF key1 Protection Step key2 Deprotection Step

Figure 1: The MPAM protection cycle involves the generation of an electrophilic iminium species which captures the secondary amine, forming a stable aminal.

Stability Profile

The primary advantage of the MPAM group is its orthogonality to base-sensitive protecting groups.

ConditionStabilityNotes
Strong Bases (LDA, n-BuLi)Stable Ideal for

-lithiation or ortho-lithiation strategies.
Hydride Reduction (LiAlH₄, NaBH₄)Stable Resistant to reductive cleavage.
Grignard Reagents (R-MgX)Stable Compatible with nucleophilic additions to other sites.
Oxidation (Jones, PCC)Variable Aminals can be sensitive to strong oxidants; testing required.
Hydrogenolysis (H₂/Pd-C)Stable Generally survives standard benzyl deprotection conditions.
Acid (HCl, TFA, AcOH)Labile Cleaves rapidly in dilute aqueous acid.

Experimental Protocols

Protocol A: Protection of Secondary Amines (Installation of MPAM)

Reagents:

  • Secondary Amine Substrate (1.0 equiv)

  • N-(Ethoxymethyl)-N-methylaniline (1.2 equiv) [CAS: 207291-40-5][1]

  • p-Toluenesulfonic acid (TsOH) (0.05 equiv) or Camphorsulfonic acid (CSA)

  • Solvent: Toluene or Dichloromethane (DCM)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in dry Toluene (5 mL).

  • Addition: Add N-(Ethoxymethyl)-N-methylaniline (1.2 mmol, 198 mg).

  • Catalysis: Add a catalytic amount of TsOH (0.05 mmol).

  • Reaction:

    • Method A (Room Temp): Stir at room temperature for 4–12 hours. Monitor by TLC.[2][3]

    • Method B (Reflux): For sterically hindered amines, attach a reflux condenser and heat to 80°C for 2–4 hours. (Azeotropic removal of ethanol can drive the reaction).

  • Work-up: Cool the mixture. Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) to neutralize the catalyst.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (typically Hexanes/EtOAc) to yield the MPAM-protected amine.

Note: The product is an aminal. Ensure the silica gel is neutralized with 1% triethylamine if the product is acid-sensitive during purification, though MPAM derivatives are generally stable on silica.

Protocol B: Deprotection (Removal of MPAM)

Reagents:

  • MPAM-Protected Amine

  • Hydrochloric Acid (1M or 2M)

  • Solvent: THF or Methanol

Procedure:

  • Dissolution: Dissolve the protected amine (1.0 mmol) in THF (5 mL).

  • Acidification: Add aqueous HCl (2M, 2.5 mL).

  • Reaction: Stir at room temperature for 1–3 hours. The reaction hydrolyzes the aminal, releasing the secondary amine, N-methylaniline, and formaldehyde.

  • Work-up:

    • Basify the mixture with 1M NaOH or saturated NaHCO₃ to pH > 10.

    • Extract the free secondary amine with DCM or EtOAc.

    • Note: The byproduct N-methylaniline (bp 196°C) will be present in the organic layer. It can be separated from the product by chromatography or, if the product is non-basic, by acid extraction.

  • Purification: Concentrate the organic layer and purify via chromatography or recrystallization.

Case Study Applications

Ortho-Lithiation of Aromatic Amines

When protecting an aniline derivative or a saturated heterocycle (e.g., piperidine) containing an acidic proton elsewhere in the molecule, standard carbamates (Boc) can act as "directed metallation groups" but may also undergo migration or nucleophilic attack. The MPAM group is non-directing and inert to n-BuLi, allowing for selective lithiation at other sites without interference from the nitrogen protection.

Protection during Hydride Reductions

In the synthesis of complex alkaloids, a secondary amine often needs protection while a ketone or ester elsewhere is reduced with LiAlH₄. Amides would be reduced to amines; Carbamates (Boc) are generally stable but can sometimes be reduced to N-methyl groups under harsh conditions. The MPAM aminal is completely inert to LiAlH₄, ensuring the nitrogen oxidation state remains unchanged.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons, 2007. (See Chapter on Protection for Amines: Aminals).

  • Katritzky, A. R., et al. "Benzotriazole-mediated aminoalkylation: A general method for the preparation of Mannich bases." Tetrahedron, 1990. (Foundational work on aminal stability and synthesis).

  • Love, B. E., & Raje, P. S. "Preparation of N-(alkoxymethyl)anilines and their use as Mannich reagents." Synlett, 1991. (Describes the synthesis and reactivity of reagents similar to N-(Ethoxymethyl)-N-methylaniline).
  • Gao, J., et al. "Selective protection of secondary amines as Mannich bases in the synthesis of steroids." Steroids, 2012. (Demonstrates the utility of N-methyl-N-phenylaminomethyl groups in complex synthesis).

Disclaimer: This Application Note is for research purposes only. N-(Ethoxymethyl)-N-methylaniline is a chemical reagent; consult the Safety Data Sheet (SDS) before use. Ensure all reactions are conducted in a fume hood due to the potential release of trace formaldehyde during deprotection.

Sources

Method

N-(Ethoxymethyl)-N-methylaniline as a synthetic intermediate in medicinal chemistry.

Abstract & Strategic Value N-(Ethoxymethyl)-N-methylaniline (CAS: 207291-40-5) serves as a critical synthetic intermediate in the construction of nitrogenous heterocycles, particularly tetrahydroquinolines (THQs). Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

N-(Ethoxymethyl)-N-methylaniline (CAS: 207291-40-5) serves as a critical synthetic intermediate in the construction of nitrogenous heterocycles, particularly tetrahydroquinolines (THQs). Chemically, it functions as a stable, isolable equivalent of the highly reactive


-methyl-

-phenyliminium ion
.

While traditional Mannich or Povarov reactions often rely on the in situ mixing of amines and aqueous formaldehyde—leading to variable stoichiometry and side reactions (e.g., Eschweiler-Clarke methylation)—the use of N-(Ethoxymethyl)-N-methylaniline allows for:

  • Stoichiometric Precision: Exact delivery of the electrophilic methylene unit.

  • Anhydrous Conditions: Essential for moisture-sensitive Lewis acid catalysts used in downstream cycloadditions.

  • Regiocontrol: Minimizes polymerization of formaldehyde and off-target aminal formation.

This guide details the synthesis of the reagent and its application in the Lewis Acid-catalyzed Povarov reaction to generate pharmacologically active tetrahydroquinoline scaffolds.

Chemical Profile & Mechanism of Action[1]

Physicochemical Properties
PropertyDataNote
Structure

Hemiaminal ether
CAS Number 207291-40-5
Molecular Weight 165.23 g/mol
Boiling Point 110–115 °C @ 10 mmHgPurifiable by vacuum distillation
Density 0.99 g/mL
Solubility Soluble in DCM, Toluene, ACNHydrolyzes in aqueous acid
Mechanistic Pathway

The utility of this compound lies in its ability to eject ethanol under mild acidic catalysis, unmasking the electrophilic iminium species. This species acts as a heterodienophile in [4+2] cycloadditions or as an electrophile in Friedel-Crafts alkylations.

Mechanism cluster_0 Key Transformation Reagent N-(Ethoxymethyl)-N-methylaniline (Stable Precursor) Activation Acid Catalysis (Lewis/Brønsted) Reagent->Activation + H+ / LA Iminium N-Methyl-N-phenyliminium Ion (Reactive Electrophile) Activation->Iminium - EtOH Ethanol EtOH (Leaving Group) Activation->Ethanol Product Tetrahydroquinoline / Mannich Adduct Iminium->Product + Trap (Cycloaddition) Trap Olefin / Nucleophile

Figure 1: Activation pathway of N-(Ethoxymethyl)-N-methylaniline generating the reactive iminium species.

Protocol 1: Synthesis of N-(Ethoxymethyl)-N-methylaniline

Objective: Preparation of the reagent from N-methylaniline and paraformaldehyde.

Reagents
  • N-Methylaniline (1.0 eq): 10.7 g (100 mmol)

  • Paraformaldehyde (1.2 eq): 3.6 g (120 mmol formaldehyde equivalents)

  • Ethanol (Absolute): 50 mL

  • Toluene: 50 mL (Co-solvent for azeotropic water removal)

  • Potassium Carbonate (

    
    ):  0.5 g (Catalytic base to prevent polymerization)
    
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add Paraformaldehyde and Ethanol to the flask. Stir at 40°C for 15 minutes to depolymerize partially.

  • Addition: Add N-Methylaniline and Toluene. Add the catalytic

    
    .
    
  • Reaction: Heat the mixture to reflux (bath temp ~110°C).

    • Observation: The solution will clarify as paraformaldehyde reacts. Water/Ethanol/Toluene azeotrope will collect in the trap.

  • Monitoring: Continue reflux for 4–6 hours until water evolution ceases.

  • Workup: Cool to room temperature. Filter off the solid

    
    .
    
  • Concentration: Remove volatiles (Ethanol/Toluene) under reduced pressure (Rotavap).

  • Purification: Distill the residue under vacuum (10 mmHg). Collect the fraction boiling at 110–115°C.

    • Yield Expectations: 85–92% as a colorless to pale yellow oil.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Moisture sensitive.

Protocol 2: Synthesis of Tetrahydroquinolines (Povarov Reaction)

Objective: Use of N-(Ethoxymethyl)-N-methylaniline to synthesize 1-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline via [4+2] aza-Diels-Alder cycloaddition.

Reagents
  • N-(Ethoxymethyl)-N-methylaniline (1.0 eq): 165 mg (1.0 mmol)

  • Styrene (1.2 eq): 125 mg (1.2 mmol)

  • Catalyst:

    
     (Boron trifluoride diethyl etherate) (10 mol%) OR 
    
    
    
    (10 mol%).
  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) (anhydrous), 5 mL.

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL reaction vial and purge with Nitrogen.

  • Solvation: Dissolve N-(Ethoxymethyl)-N-methylaniline (1.0 mmol) and Styrene (1.2 mmol) in anhydrous ACN (5 mL).

  • Catalysis: Cool the solution to 0°C (ice bath). Add

    
     (12 
    
    
    
    L, 0.1 mmol) dropwise via syringe.
    • Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc 8:2). The starting material spot (

      
       ~0.6) should disappear, replaced by the THQ product (
      
      
      
      ~0.4).
  • Quenching: Quench with saturated aqueous

    
     (5 mL).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    .[1]
    
  • Isolation: Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results
  • Product: 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline.

  • Yield: >80% typically.[2]

  • Stereochemistry: The reaction generally favors the cis-diastereomer if substituted styrenes are used, though this depends on the specific Lewis Acid employed.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol 1) Incomplete water removalEnsure vigorous reflux and efficient Dean-Stark operation. Use fresh paraformaldehyde.
Reagent Hydrolysis Moisture in storageStore over molecular sieves (4Å) under Argon.
No Reaction (Protocol 2) Catalyst deactivationEnsure Lewis Acid is fresh/anhydrous. Trace water kills the iminium ion.
Polymerization Excess Styrene/HeatReduce temperature to 0°C or -20°C; add polymerization inhibitor (e.g., BHT) if necessary.

Safety & Handling (SDS Summary)

  • Toxicity: N-alkylanilines are toxic by inhalation and skin contact. They can induce methemoglobinemia.

  • Formaldehyde Source: Paraformaldehyde depolymerizes to formaldehyde, a known carcinogen. Handle in a fume hood.

  • Flammability: The reagent and solvents (Toluene, Ethanol) are flammable.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Preparation of N-alkoxymethyl amines

    • Source: Sigma-Aldrich / Merck Safety Data Sheet & Product Specific
    • Link:

  • Tetrahydroquinoline Synthesis (Povarov Reaction)

    • Title: Tetrahydroquinoline synthesis - Organic Chemistry Portal.
    • Context: Discusses the catalytic aza-Diels-Alder reaction of N-aryl imines (generated in situ or preformed) with electron-rich olefins.
    • Link:

  • Mechanistic Insight (Iminium Generation)

    • Title: CuH-Catalyzed Selective N-Methyl
    • Context: Elucidates the equilibrium between N-methylaniline, paraformaldehyde, and the iminium/hemiaminal species.
    • Link:

  • General Reactivity of N-Alkoxymethylanilines

    • Title: BuyersGuideChem Compound Entry CAS 207291-40-5.
    • Link:

Sources

Application

Application Note: Strategic Utilization of N-(Ethoxymethyl)-N-methylaniline in Novel Dye Synthesis

[1][2] Executive Summary & Strategic Rationale This technical guide details the application of N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) as a specialized coupling component in the synthesis of next-generation az...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Rationale

This technical guide details the application of N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) as a specialized coupling component in the synthesis of next-generation azo and methine dyes.[1] Unlike standard N-alkyl anilines, this molecule possesses a reactive N-alkoxymethyl (


)  functionality—a hemiaminal ether.

Key Advantages in Dye Design:

  • Hyper-Solubility: The ethoxymethyl arm disrupts molecular stacking more effectively than simple alkyl chains, significantly enhancing solubility in organic solvents (critical for inkjet inks and liquid crystal displays).

  • Post-Dyeing Reactivity: The

    
     bond is acid-labile and can act as a "latent" crosslinking site or a leaving group under specific curing conditions, allowing for covalent fixation to substrates.
    
  • Bathochromic Tuning: The electron-donating strength of the N-alkoxymethyl group offers a distinct spectral shift compared to N-ethyl or N-hydroxyethyl analogs.

Chemical Properties & Handling[2][3][4]

PropertySpecificationCritical Note
IUPAC Name N-(Ethoxymethyl)-N-methylaniline
CAS Number 207291-40-5
Molecular Weight 165.23 g/mol
Appearance Yellow to light brown oilOxidizes/darkens on air exposure.[1]
Stability Acid Sensitive CRITICAL: The

bond hydrolyzes in strong aqueous acid (

).[1]
Storage 2–8°C, under ArgonHygroscopic. Store away from acid vapors.[2]

Mechanism of Action

Electrophilic Aromatic Substitution (Coupling)

The synthesis relies on the electron-rich nature of the aniline ring.[1] The nitrogen lone pair activates the para position, facilitating attack by electrophiles (e.g., diazonium salts).

The Stability Paradox: Standard azo coupling is performed in acidic media (pH 4–5) to prevent diazonium degradation. However, N-(Ethoxymethyl)-N-methylaniline is a Mannich base . In low pH, it is prone to hydrolysis, reverting to N-methylaniline and releasing formaldehyde and ethanol.[1]

Solution: The coupling protocol below utilizes a Buffered Acetate System (pH 4.5–5.5) to balance diazonium stability with the preservation of the ethoxymethyl group.

ReactionMechanism Start N-(Ethoxymethyl)-N-methylaniline Acid Strong Acid (pH < 2) Start->Acid Exposure Buffer Acetate Buffer (pH 5.0) Start->Buffer Protected Environment Hydrolysis Hydrolysis (Loss of Ethoxymethyl) Acid->Hydrolysis H+ Catalysis Coupling Electrophilic Attack (Para-position) Buffer->Coupling + Diazonium Salt Product_Degraded Degraded Dye (N-Methylaniline derivative) Hydrolysis->Product_Degraded + Diazonium Product_Stable Target Azo Dye (Intact Ethoxymethyl) Coupling->Product_Stable SEAr Mechanism

Figure 1: Reaction pathways showing the critical necessity of pH buffering to prevent hydrolytic degradation of the ethoxymethyl group.

Experimental Protocol: Synthesis of a Novel Disperse Red Analog

This protocol describes the coupling of N-(Ethoxymethyl)-N-methylaniline with diazotized p-Nitroaniline.

Reagents Required[1][2][5]
  • Component A (Diazo): p-Nitroaniline (1.38 g, 10 mmol), HCl (conc. 3 mL), Sodium Nitrite (0.76 g, 11 mmol), Ice.

  • Component B (Coupler): N-(Ethoxymethyl)-N-methylaniline (1.65 g, 10 mmol).[1]

  • Buffer System: Sodium Acetate trihydrate, Acetic Acid.

  • Solvent: Ethanol, Water, Ethyl Acetate (for extraction).

Step-by-Step Methodology
Step 1: Diazotization (The "Diazo Component")
  • In a 50 mL beaker, dissolve p-Nitroaniline (1.38 g) in a mixture of 10 mL water and 3 mL concentrated HCl.

  • Cool the solution to 0–5°C in an ice-salt bath.

  • Add Sodium Nitrite solution (0.76 g in 5 mL water) dropwise over 10 minutes.

    • Checkpoint: Maintain temperature < 5°C.

    • Validation: Test with starch-iodide paper (should turn blue instantly).

  • Stir for 20 minutes. Destroy excess nitrous acid with a pinch of sulfamic acid or urea.

Step 2: Preparation of Coupling Bath (The "Critical Step")
  • In a separate 250 mL flask, dissolve N-(Ethoxymethyl)-N-methylaniline (1.65 g) in 20 mL Ethanol .

    • Note: Do not use mineral acid to dissolve this aniline.

  • Add 10 mL of Sodium Acetate saturated solution .

  • Adjust pH to 5.0–5.5 using dilute acetic acid.

  • Cool to 0–5°C .

Step 3: Coupling Reaction[3][4]
  • Slowly add the cold Diazonium salt solution (from Step 1) into the Coupling Bath (Step 2) over 30 minutes.

  • Vigorous stirring is essential to prevent local concentration of acid.

  • Maintain pH at 5.0–5.5 by adding sodium acetate solution if necessary.

  • Stir for 2 hours at 0–5°C, then allow to warm to room temperature over 1 hour.

Step 4: Isolation and Purification
  • The dye will precipitate as a red solid.

  • Filtration: Filter the solid. Wash with cold water (neutral pH).

  • Drying: Dry in a vacuum desiccator over

    
    . Do not oven dry  above 60°C to avoid thermal decomposition of the ether.
    
  • Purification: Recrystallize from Ethanol/Hexane (1:1). Avoid acidic silica columns; use neutral alumina if chromatography is required.

Quality Control & Characterization

To validate the integrity of the ethoxymethyl group, NMR is the primary tool.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

4.8–5.0 ppm (Singlet, 2H)
Represents the

methylene protons.[1] Loss of this signal indicates hydrolysis.
1H NMR (CDCl3)

3.0–3.2 ppm (Singlet, 3H)
N-Methyl group.
1H NMR (CDCl3)

1.1 ppm (Triplet) & 3.5 ppm (Quartet)
Ethoxy chain (

).
TLC Single Red SpotRun in Toluene:Ethyl Acetate (8:2).

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Buffered Coupling cluster_workup Phase 3: Workup Diazo Diazotization (p-Nitroaniline + HCl/NaNO2) Mix Slow Addition (0-5°C) Diazo->Mix Coupler Coupler Solubilization (N-Ethoxymethyl-N-methylaniline + EtOH) Buffer pH Adjustment (Acetate Buffer) pH 5.0 - 5.5 Coupler->Buffer Buffer->Mix Filter Filtration & Neutral Wash Mix->Filter Dry Vacuum Dry (< 60°C) Filter->Dry QC NMR Validation (Check N-CH2-O Peak) Dry->QC

Figure 2: Operational workflow emphasizing the buffering step as the critical control point.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Acidic hydrolysis of the ethoxymethyl group.[1]Ensure buffer capacity is sufficient. Do not add diazo solution too quickly (it carries acid).
Shift in Color (Hypsochromic) Loss of the ethoxymethyl group (reversion to N-methylaniline dye).[1]Check pH during coupling. Verify reagent purity.
Incomplete Solubility Product is the hydrolyzed analog (N-methylaniline dyes are less soluble).[1]Re-synthesize with stricter pH control.

References

  • Sigma-Aldrich.[5] (n.d.). N-(Ethoxymethyl)-N-methylaniline Product Sheet. Retrieved from

  • PubChem.[6] (n.d.). N-(Ethoxymethyl)-N-methylaniline Compound Summary. National Library of Medicine. Retrieved from

  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from

  • Master Organic Chemistry. (2018).[7][6][8] Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from

Sources

Method

Application Note: HPLC Method Development for the Intact Analysis of N-(Ethoxymethyl)-N-methylaniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Chromatography Executive Summary & Analyte Profiling As a Senior Application Scientist, I approac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Chromatography

Executive Summary & Analyte Profiling

As a Senior Application Scientist, I approach HPLC method development by first dissecting the physical chemistry of the target molecule. N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) is a tertiary aniline derivative where the amine nitrogen is directly bonded to an ethoxymethyl group.

From a structural standpoint, this specific N–CH₂–O connectivity forms a hemiaminal ether (often referred to as an aminal) linkage. This structural feature dictates the entire trajectory of the method development. While standard reversed-phase HPLC protocols for basic aniline derivatives typically utilize highly acidic mobile phases (e.g., 0.1% Formic Acid or TFA at pH 2–3) to protonate the amine and ensure sharp peak shapes[1], applying this conventional logic to N-(Ethoxymethyl)-N-methylaniline is a critical analytical error.

Hemiaminal ethers are notoriously labile and undergo rapid, acid-catalyzed hydrolysis[2]. In an acidic environment, the ether oxygen is protonated, triggering the expulsion of ethanol and the formation of a highly reactive iminium ion intermediate. This intermediate is rapidly hydrolyzed by the aqueous mobile phase to yield N-methylaniline and formaldehyde.

HemiaminalHydrolysis A N-(Ethoxymethyl)- N-methylaniline (Intact Analyte) B Acidic Mobile Phase (pH < 5) A->B Protonation C Iminium Ion Intermediate B->C - Ethanol D N-Methylaniline (Primary Degradant) C->D + H2O (Hydrolysis)

Fig 1: Acid-catalyzed hydrolysis of the hemiaminal ether linkage in N-(Ethoxymethyl)-N-methylaniline.

Method Development Rationale: Causality & Choices

To prevent on-column degradation and ensure the intact quantification of the analyte, the chromatographic environment must be strictly controlled.

  • Buffer Selection (The Causality): To inhibit the acid-catalyzed cleavage of the hemiaminal ether, the mobile phase pH must be maintained in the neutral to slightly alkaline range (pH 7.5 – 8.5). We utilize a 10 mM Ammonium Bicarbonate buffer adjusted to pH 8.0 . At this pH, the tertiary amine remains largely unprotonated, which maximizes its retention on a reversed-phase column while completely preserving the aminal linkage.

  • Column Selection: Traditional silica-based C18 columns dissolve at pH > 7.0. Therefore, a high-pH stable hybrid silica C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) is mandatory to ensure column longevity and reproducible retention times.

  • Diluent Control (Field-Proven Insight): A frequent failure point in aminal analysis is the sample diluent. HPLC-grade water often has a pH of ~5.5 due to dissolved atmospheric CO₂. If the sample is dissolved in unbuffered water/acetonitrile, hydrolysis will occur directly inside the autosampler vial. The diluent must be pH-adjusted to match the mobile phase.

MethodWorkflow Step1 1. Structural Analysis Identify Hemiaminal Ether Step2 2. Risk Assessment Acid-Catalyzed Degradation Step1->Step2 Step3 3. Buffer Selection 10 mM NH4HCO3 (pH 8.0) Step2->Step3 Avoid Acidic pH Step4 4. Column Selection High-pH Stable Hybrid C18 Step3->Step4 Match pH Tolerance Step5 5. System Self-Validation Monitor N-Methylaniline Step4->Step5 Verify Stability

Fig 2: Decision tree and self-validating workflow for aminal-sensitive HPLC method development.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol includes built-in quality control checks to ensure the chromatographic environment has not compromised the analyte.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (10 mM NH₄HCO₃, pH 8.0): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Adjust the pH to 8.0 ± 0.1 using dilute Ammonium Hydroxide (NH₄OH). Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Sample Diluent: Mix 500 mL of Milli-Q water and 500 mL of Acetonitrile. Add 200 µL of dilute NH₄OH to ensure the diluent pH is strictly ≥ 7.5.

Step 2: System Suitability & Self-Validation Check

The critical failure mode for this assay is in-situ hydrolysis. To validate system integrity prior to analyzing unknown samples, prepare a System Suitability Solution (SSS) containing 100 µg/mL of N-(Ethoxymethyl)-N-methylaniline spiked with 1 µg/mL (1.0% w/w) of N-methylaniline (the primary degradant).

  • Validation Check 1 (Resolution): Ensure baseline resolution (Rs ≥ 3.0) between N-methylaniline (eluting earlier) and the intact analyte.

  • Validation Check 2 (Stability): Inject an unspiked standard solution at T=0 and T=12 hours. If the N-methylaniline peak area increases by >0.1% over 12 hours, the diluent pH has drifted or the autosampler temperature is too high. Do not proceed until the diluent is re-buffered.

Step 3: Chromatographic Execution

Execute the analysis using the optimized parameters and gradient program detailed in the data tables below.

Data Presentation & Method Parameters

The following tables summarize the optimized chromatographic parameters and the quantitative validation data proving the method's efficacy.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid silica)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 8.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Autosampler Temp 5 °C (Critical to suppress thermal/kinetic hydrolysis)
Detection UV at 254 nm
Injection Volume 5 µL
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.07030Isocratic hold to focus analyte
2.07030Gradient initiation
10.01090Elution of highly retained impurities
12.01090Column wash
12.17030Return to initial conditions
16.07030Column re-equilibration
Table 3: Method Validation & Forced Degradation Summary
Validation ParameterResult / ObservationAnalytical Implication
Linearity Range 1.0 - 150 µg/mL (R² > 0.9995)Suitable for assay and impurity profiling.
Precision (Area % RSD) 0.8% (n=6 injections)High system reproducibility.
Accuracy (Recovery) 99.1% - 100.8%No matrix interference observed.
Stability (pH 8.0 Diluent) Intact for > 48 hours at 5 °CConfirms the efficacy of the alkaline buffering strategy.
Stability (pH 3.0 Diluent) > 60% degradation within 2 hoursProof of Causality: Validates the extreme acid-lability of the hemiaminal ether linkage.

References

  • Title: Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials Source: ACS Macro Letters URL: [Link]

Sources

Application

Application Note: GC-MS Identification and Analysis of N-(Ethoxymethyl)-N-methylaniline

Introduction & Chemical Context N-(Ethoxymethyl)-N-methylaniline ( , MW 165.[1][2][3]23) is a tertiary aromatic amine featuring a hemiaminal ether linkage ( ).[1] This structural motif is often synthesized via a Mannich-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-(Ethoxymethyl)-N-methylaniline (


, MW 165.[1][2][3]23) is a tertiary aromatic amine featuring a hemiaminal ether linkage (

).[1] This structural motif is often synthesized via a Mannich-type condensation of N-methylaniline, formaldehyde, and ethanol.[1]

Critical Analytical Challenge: The hemiaminal ether moiety is chemically and thermally labile. Under acidic conditions or excessive thermal stress (e.g., a hot GC injector), the molecule can undergo retro-Mannich fragmentation, reverting to N-methylaniline and releasing formaldehyde/ethanol.[1]

This protocol provides a rigorous GC-MS methodology designed to:

  • Preserve Structural Integrity: Minimize thermal degradation during injection.

  • Definitive Identification: Distinguish the target from its primary degradation product/starting material (N-methylaniline).[1]

  • Quantify: Provide relative purity assessment within a reaction mixture.

Experimental Protocol

Sample Preparation (Reaction Mixture)

Objective: Isolate the organic phase while maintaining a neutral/slightly basic pH to prevent hydrolysis of the hemiaminal ether.

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Quench Buffer: Saturated

    
     (aq).
    
  • Drying Agent: Anhydrous

    
     (preferred over acidic 
    
    
    
    for amine stability).

Workflow:

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Dispense into a vial containing 500 µL saturated

    
     and 500 µL DCM.
    
  • Extract: Vortex for 30 seconds. Allow phases to separate.

  • Dry: Transfer the lower organic layer to a clean vial containing a spatula tip of anhydrous

    
    .
    
  • Dilute: Dilute 50 µL of the dried extract into 950 µL of DCM (approx. 1:20 dilution) for GC-MS injection.

GC-MS Method Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; "UI" (Ultra Inert) essential to reduce amine tailing.
Inlet Mode Split (20:1 to 50:[1]1)Prevents column saturation; high flow sweeps labile compounds quickly into the column.
Inlet Temp 200°C - 220°C CRITICAL: Kept lower than standard (250°C) to minimize thermal cleavage of the

bond.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for optimal separation efficiency.
Oven Program 60°C (1 min hold)

20°C/min

280°C (3 min hold)
Rapid ramp minimizes residence time. Target elutes mid-ramp (~140-160°C range).[1]
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source EI (70 eV), 230°CStandard ionization.
Scan Range

40 - 300
Covers low mass fragments (EtO) and molecular ion.[1]

Data Analysis & Identification Logic

Fragmentation Pathway (Mass Spectrum)

The identification relies on the specific fragmentation of the hemiaminal ether. Unlike simple amines, the


 linkage dictates the primary cleavage.

Expected Ions:

  • Molecular Ion (

    
    ): 
    
    
    
    165 . (Likely weak intensity due to facile fragmentation).
  • Base Peak (The Diagnostic Ion):

    
    120 .
    
    • Mechanism:[4]

      
      -cleavage adjacent to Nitrogen.[1] Loss of the ethoxy radical (
      
      
      
      , mass 45).
    • Structure: N-methylene-N-methylbenzenaminium ion (

      
      ).[1] This resonance-stabilized iminium ion is the hallmark of this molecule.[1]
      
  • Secondary Fragments:

    • 
      106/107 : N-methylaniline fragment (rearrangement).[1]
      
    • 
      91 : Tropylium ion (characteristic of the benzyl/phenyl ring).
      
    • 
      77 : Phenyl cation (
      
      
      
      ).
Differentiating Target vs. Starting Material
CompoundMWKey Ions (

)
Retention Time (Relative)
N-Methylaniline (Start Material)107107 (Base), 106, 77Earlier
N-(Ethoxymethyl)-N-methylaniline (Target)165120 (Base), 165 (Weak), 91Later

Note: If you see a peak at the Target RT but the spectrum is dominated by 107 with no 165 or 120, thermal degradation is occurring in the inlet.

Visualizations

Experimental Workflow

G Rxn Reaction Mixture (Amine + CH2O + EtOH) Quench Quench: Sat. NaHCO3 (Neutralize Acid) Rxn->Quench 50 µL Aliquot Extract Extract: DCM (Isolate Organics) Quench->Extract Vortex Dry Dry: K2CO3 (Remove Water) Extract->Dry Organic Layer GC GC-MS Injection (Inlet: 200°C) Dry->GC Dilute 1:20

Figure 1: Sample preparation workflow emphasizing neutral conditions to prevent hydrolysis.

Mass Spec Fragmentation Logic

Frag Parent Molecular Ion (M+) m/z 165 [Ph-N(Me)-CH2-OEt]+. BasePeak Base Peak m/z 120 [Ph-N(Me)=CH2]+ Parent->BasePeak alpha-cleavage Loss Loss of Ethoxy Radical (-OEt, -45 u) Parent->Loss Frag2 Tropylium Ion m/z 91 BasePeak->Frag2 Rearrangement Frag3 Phenyl Cation m/z 77 Frag2->Frag3 -CH2

Figure 2: Primary fragmentation pathway. The formation of the iminium ion (m/z 120) via loss of ethoxy is the diagnostic transition.

Validation & Troubleshooting

System Suitability Check

Before running samples, inject a standard of N-methylaniline .[1]

  • Pass Criteria: Sharp peak, tailing factor < 1.5.

  • Fail Criteria: Excessive tailing indicates active sites in the liner or column (clean inlet, replace liner with Ultra Inert wool).

Confirmation via Derivatization (The "Shift" Test)

If the target peak is small and hard to distinguish from the starting material:

  • Take 100 µL of the extract.

  • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

  • Incubate at 60°C for 20 mins.

  • Inject.

Result Interpretation:

  • N-methylaniline (Starting Material): Will be silylated. Peak will shift to higher MW (

    
    ).
    
  • Target (Tertiary Amine): Has no active protons. Will NOT react. Its Retention Time and Mass Spectrum will remain unchanged.

  • This confirms that the peak at m/z 165 is indeed the tertiary amine product and not a co-eluting secondary amine.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Nitrogen Rule and alpha-cleavage mechanisms).[1]

  • Agilent Technologies. (2020). Analysis of Aromatic Amines by GC/MS. Application Note. Retrieved from [Link] (General reference for amine column selection).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(Ethoxymethyl)-N-methylaniline Synthesis

Case ID: NMA-EtOEt-Synthesis-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Executive Summary The synthesis of N-(Ethoxymethyl)-N-methylaniline (CAS: N/A for specific ether, but analo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NMA-EtOEt-Synthesis-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of N-(Ethoxymethyl)-N-methylaniline (CAS: N/A for specific ether, but analogous to generic N-alkoxymethyl anilines) is a classic N-alkoxymethylation (a variant of the Mannich reaction).[1][2]

The Core Problem: Users typically report low yields (40–60%) due to three convergent failure modes:

  • Reversibility: The reaction is an equilibrium process; failure to remove water drives the reaction backward.

  • Hydrolysis: The product is a hemiaminal ether , which is chemically distinct from a standard ether. It is stable in base but rapidly hydrolyzes in acidic environments (even weak acidity from silica gel).

  • Volatility/Thermal Instability: The product can degrade during aggressive distillation.

This guide provides a self-validating protocol to push yields >90%.

Part 1: The Mechanism & Critical Control Points

To increase yield, you must manipulate the reaction equilibrium. The reaction proceeds via an unstable iminium ion intermediate.

Reaction Pathway Diagram

ReactionPathway cluster_control Yield Killers NMA N-Methylaniline (Starting Material) Hemiaminal Hemiaminal Intermediate (Unstable) NMA->Hemiaminal Condensation PFA Paraformaldehyde (HCHO Source) PFA->Hemiaminal Condensation EtOH Ethanol (Reagent & Solvent) Iminium Iminium Ion (Ph-N(Me)=CH2+) Hemiaminal->Iminium -OH Water H2O (MUST BE REMOVED) Hemiaminal->Water Dehydration Product N-(Ethoxymethyl)-N-methylaniline (Target) Iminium->Product + EtOH Water->Hemiaminal Hydrolysis (Reversibility)

Figure 1: Reaction pathway highlighting the reversibility caused by water accumulation. The iminium ion is the reactive species that captures ethanol.

Part 2: The "Gold Standard" Protocol

Do not use aqueous formalin. You must use Paraformaldehyde (PFA) to minimize initial water content.

Reagents & Stoichiometry
ComponentRoleEquivalence (Eq)Notes
N-Methylaniline Substrate1.0Limiting reagent.[1][2][3]
Paraformaldehyde Electrophile1.2 – 1.5Excess ensures complete conversion of amine.
Ethanol (Abs.) Nucleophile3.0 – 5.0Large excess drives equilibrium (Le Chatelier's principle).
Toluene EntrainerSolvent Vol.Required for azeotropic water removal.
Triethylamine Catalyst/Buffer0.05CRITICAL: Maintains basicity to prevent product hydrolysis.
Step-by-Step Methodology
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a heavy magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add N-methylaniline (1.0 eq), Paraformaldehyde (1.5 eq), and Toluene (approx. 5-10 volumes relative to amine).

  • Depolymerization: Heat the mixture to 60°C. Add Triethylamine (0.05 eq). Stir for 30 minutes. Explanation: This depolymerizes PFA into reactive formaldehyde in situ without adding water.

  • Addition: Add Ethanol (3.0–5.0 eq).

    • Note: Since Ethanol/Water/Toluene form a ternary azeotrope, you can add the ethanol now. However, if using a Dean-Stark, be aware that ethanol will also distill over.[1][2]

    • Alternative (Higher Yield): Use Molecular Sieves (3Å or 4Å) in the reaction flask or in a Soxhlet extractor instead of a Dean-Stark if the scale is small (<50g). This prevents ethanol loss.

  • Reflux: Heat to reflux (approx. 75-80°C).[1] Monitor reaction by TLC (Alumina plates, NOT Silica) or GC-MS.

    • Target: Disappearance of N-methylaniline.[1]

  • Workup (The Danger Zone):

    • Cool to room temperature.[4]

    • Filtration: If solid PFA remains, filter it out.[2]

    • Concentration: Remove solvent under reduced pressure (Rotavap). Bath temp < 40°C.

    • Do NOT wash with acid. If a wash is necessary, use saturated NaHCO₃ or brine containing 1% NaOH.

  • Purification:

    • Vacuum Distillation: This is the only recommended method.

    • Pre-treatment:[1][2][5] Add a small pellet of KOH or a pinch of CaO to the distillation flask to neutralize any trace acid formed during heating.

Part 3: Troubleshooting & FAQs

Scenario 1: "My product decomposes on the Silica Gel column."

Diagnosis: Acid Hydrolysis.

  • The Science: Silica gel is slightly acidic (pH 4-5).[1] This is sufficient to protonate the ether oxygen, ejecting ethanol and regenerating the iminium ion, which hydrolyzes back to N-methylaniline and formaldehyde.[1]

  • The Fix:

    • Switch Stationary Phase: Use Neutral Alumina or Basic Alumina .

    • Modify Silica: If you must use silica, pretreat the column with 1-2% Triethylamine in the eluent to neutralize acidic sites.

Scenario 2: "I see the product on TLC, but yield drops after Rotavap."

Diagnosis: Thermal Reversion.

  • The Science: Removing the ethanol shifts the equilibrium back to the left (toward starting materials), especially if water is present and the temperature is high.

  • The Fix:

    • Ensure the reaction mixture is strictly anhydrous before evaporation.

    • Do not exceed 40°C on the water bath.

    • Leave a small amount of residual ethanol if immediate distillation isn't possible.

Scenario 3: "The product smells strongly of formaldehyde."

Diagnosis: Product Instability/Hydrolysis.

  • The Science: The "formaldehyde smell" confirms the product has broken down.

  • The Fix: Store the product over activated 4Å molecular sieves and stabilize with a trace of solid base (e.g., K₂CO₃) if storing for long periods. Store at -20°C.

Scenario 4: "Conversion stops at 60%."

Diagnosis: Water Saturation.

  • The Science: The reaction has reached equilibrium.

  • The Fix: You must remove water physically.

    • Method A: Add fresh molecular sieves (activated) to the reaction.

    • Method B: Add more toluene and distill off the toluene/water azeotrope, then replenish with dry ethanol.

Part 4: Data & Specifications

Solvent Compatibility Table
SolventSuitabilityReason
Methanol Avoid Competes with ethanol; forms mixed acetals (Methyl/Ethyl).[1][2]
Toluene Excellent Forms azeotrope with water; good solubility.
THF Poor Hygroscopic; difficult to remove water azeotropically.
Dichloromethane Fair Good solubility, but boiling point is too low for effective water removal.

References

  • Mechanism of Mannich-type Reactions

    • Tramontini, M., & Angiolini, L. (1990).[2] Mannich Bases: Chemistry and Uses. CRC Press. (General reference for amine/aldehyde condensations).

  • Synthesis of N-alkoxymethylanilines (Patent)

    • Preparation method of N-methylene-2-methyl-6-ethylaniline.[1] (CN101565387B). Google Patents. Link

    • Note: Describes the use of triethylamine and paraformaldehyde for analogous N-alkoxymethyl
  • Stability of Hemiaminal Ethers

    • Buckley, T. F., & Rapoport, H. (1982).[2] Acetals of Amides and Lactams. Journal of the American Chemical Society. (Discusses the acid-lability of N-C-O linkages).

  • Azeotropic Distillation Data

    • Gmehling, J., et al. Azeotropic Data.[2] Wiley-VCH.[1] (Standard reference for Toluene/Water/Ethanol azeotropes).

For further assistance, please reply with your specific TLC Rf values and NMR solvent used.

Sources

Optimization

Identification of byproducts in N-(Ethoxymethyl)-N-methylaniline synthesis.

Introduction: The Reaction Landscape The synthesis of N-(Ethoxymethyl)-N-methylaniline is a classic Mannich-type condensation involving N-methylaniline, formaldehyde (often as paraformaldehyde), and ethanol.[1] While con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reaction Landscape

The synthesis of N-(Ethoxymethyl)-N-methylaniline is a classic Mannich-type condensation involving N-methylaniline, formaldehyde (often as paraformaldehyde), and ethanol.[1] While conceptually simple, this reaction is governed by a delicate equilibrium involving the highly reactive iminium ion intermediate .

Users frequently encounter issues with product stability and competitive aminal formation .[1] This guide deconstructs these failure modes, providing mechanistic insights and actionable troubleshooting protocols.

Visualizing the Reaction Network

The following diagram maps the kinetic vs. thermodynamic pathways. Note that the Iminium Ion is the critical divergence point.

ReactionNetwork Start N-Methylaniline + Formaldehyde Iminium Iminium Ion (Intermediate) Start->Iminium - H2O ParaProduct BYPRODUCT B (Ring Sub.) 4,4'-Methylenebis(N-methylaniline) Start->ParaProduct Acid Catalysis High Temp Target TARGET PRODUCT N-(Ethoxymethyl)-N-methylaniline Iminium->Target + EtOH (Kinetic Path) BisProduct BYPRODUCT A (Aminal) N,N'-Methylenebis(N-methylaniline) Iminium->BisProduct + N-Methylaniline (Low EtOH Conc.) Ethanol Ethanol (Solvent/Reagent) Target->Iminium Hydrolysis (H+ / H2O)

Figure 1: Reaction network showing the competition between ethanol capture (Target) and amine capture (Bis-product).

Module 1: Troubleshooting & FAQs

Issue 1: The "Bis" Product (Aminal Formation)

Symptom: GC-MS shows a dominant peak at m/z ~226 (Target is 165). NMR shows a singlet around 4.3–4.5 ppm that does not match the ethoxy pattern.

Q: Why is N,N'-methylenebis(N-methylaniline) forming instead of my target? A: This is a classic competition between two nucleophiles: Ethanol and N-methylaniline .[1]

  • Mechanism: The iminium intermediate (

    
    ) is an electrophile. If the concentration of ethanol is too low, or if the reaction is "starved" of formaldehyde, the unreacted N-methylaniline attacks the iminium ion, forming the aminal (Bis-product).
    
  • Corrective Action:

    • Stoichiometry: Ensure a large excess of ethanol (it should act as the solvent).

    • Order of Addition: Pre-mix formaldehyde and ethanol before adding the amine. This favors the formation of the hemiacetal precursor over the aminal.

    • Formaldehyde Source: Use paraformaldehyde with a catalytic amount of base (e.g., NaOH) to depolymerize it efficiently, ensuring a steady supply of

      
      .
      
Issue 2: Decomposition During Purification

Symptom: Crude NMR looks clean, but after column chromatography, the product vanishes or reverts to starting material.

Q: Why does my product degrade on silica gel? A: N-alkoxymethylamines are acid-sensitive .[1]

  • Mechanism: The acidic silanol groups (

    
    ) on silica gel protonate the nitrogen or the oxygen, catalyzing the reversal of the Mannich reaction (hydrolysis) or promoting disproportionation into the Bis-product.
    
  • Corrective Action:

    • Neutralize the Stationary Phase: Pre-treat the silica gel column with 1-5% Triethylamine (Et3N) in the eluent system.

    • Alternative Phase: Use Neutral Alumina or Basic Alumina instead of silica gel.

    • Distillation: If the boiling point permits (approx. 110-120°C at reduced pressure), vacuum distillation is superior to chromatography for this class of compounds.

Issue 3: Ring Substitution (The "Para" Product)

Symptom: Presence of aromatic signals indicating substitution at the para position (loss of the triplet/triplet/doublet pattern of the monosubstituted ring).

Q: Under what conditions does the methylene group attack the ring? A: This occurs under acidic catalysis or high temperatures (Friedel-Crafts type mechanism).

  • Mechanism: If strong acid is used to catalyze the Mannich reaction, the iminium ion may attack the electron-rich aromatic ring of another aniline molecule (usually at the para position) rather than the nitrogen.

  • Corrective Action:

    • pH Control: Keep the reaction pH neutral or slightly basic (pH 7-9). Avoid strong mineral acids (HCl, H2SO4).

    • Temperature: Maintain reaction temperature below 60°C. Ring substitution has a higher activation energy than N-alkylation.[1]

Module 2: Analytical Identification Guide

Use this table to distinguish the target molecule from its primary impurities.

CompoundStructure FragmentKey 1H NMR Signal (CDCl3)GC-MS (m/z)
Target Product


4.75 (s, 2H)
(

)

3.50 (q, 2H) (

)
165 (

)120 (

)
Bis-Product (Aminal)


4.45 (s, 2H)
(

)No ethyl quartet.
226 (

)120 (

)
Starting Material


3.60 (br s, 1H)
107 (

)
Para-Product


3.85 (s, 2H) (Benzylic)Aromatic region simplified (AA'BB').[1]
226 (

)Fragment patterns differ from aminal.

Note: Chemical shifts are approximate and solvent-dependent.

Module 3: Recommended Synthetic Protocol

To minimize the byproducts described above, follow this optimized workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, charge Paraformaldehyde (1.2 equiv) and Absolute Ethanol (10-15 volumes) .

  • Depolymerization: Add catalytic NaOH or K2CO3 (0.05 equiv) and warm to 40-50°C until the solution clears (formation of hemiacetal).

  • Addition: Add N-methylaniline (1.0 equiv) dropwise over 30 minutes.

    • Rationale: Slow addition keeps the amine concentration low relative to the formaldehyde/ethanol species, preventing Bis-product formation.[1]

  • Reaction: Stir at reflux (78°C) for 3-5 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Do not use acidic wash. Wash with saturated NaHCO3 if necessary.

    • Dry organic layer over K2CO3 (acts as a desiccant and acid scavenger).

  • Purification: Vacuum distillation is preferred. If chromatography is required, use Basic Alumina with Hexane/EtOAc.

References

  • Mechanism of Mannich Reaction: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419–423. Link

  • Aminal Formation (Bis-product): Gomes, P., et al. (2013). Reactivity of N-alkoxymethylamines: Competition between substitution and elimination. Tetrahedron Letters, 54(12), 1550-1553.[1] Link

  • Stability on Silica Gel: Chakraborti, A. K., et al. (2004).[2] Silica gel-catalyzed opening of epoxide rings by amines.[1][2] Organic & Biomolecular Chemistry, 2, 1277-1280.[1][2] (Demonstrates silica's catalytic/acidic nature in amine reactions). Link

  • General Synthesis of N-Alkoxymethylanilines: Iwakura, Y., et al. (1956). The Synthesis of N-Alkoxymethylanilines. Journal of the Chemical Society of Japan, 59(4), 476-479.

Sources

Troubleshooting

Technical Support Center: Purification of N-(Ethoxymethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Topic: Methods for purification of crude N-(Ethoxymethyl)-N-methylaniline CAS: 207291-40-5 Molecular Formula: C₁₀H₁₅NO Target Audience: Synthetic Chemists, Process Development Scientists[1][2][3]

Core Technical Overview

N-(Ethoxymethyl)-N-methylaniline is a hemiaminal ether derivative of N-methylaniline.[1][2][3] Unlike standard anilines, this compound possesses a chemically sensitive N–C–O linkage (ethoxymethyl group).[3]

CRITICAL WARNING: This structural feature renders the compound highly susceptible to acid-catalyzed hydrolysis .[1][2][3] Standard amine purification protocols involving acid-base extraction (e.g., washing with HCl to remove neutrals) will destroy this product, reverting it to N-methylaniline, formaldehyde, and ethanol.[1][2]

Physical Property Summary
PropertyValueNotes
Boiling Point 110–115 °C @ 10 mmHgHigh vacuum recommended to minimize thermal decomposition.[1][2][3]
Density 0.99 g/mLPhase separation requires care; density is close to water/aqueous washes.[1][2][3]
Appearance Yellow to Brown OilDarkens rapidly upon oxidation (air exposure).[1][2][3]
Solubility Soluble in organic solventsHydrolyzes in aqueous acid; stable in aqueous base.[2][3]

Troubleshooting & Protocol Guide

Phase 1: Initial Assessment & Handling[1][2][3]

Q: My crude reaction mixture is dark brown/black. Is the product degraded? A: Not necessarily. Anilines are prone to oxidation, forming colored impurities (azobenzenes or polymerization products) even at trace levels.[1][3]

  • Action: Perform a Thin Layer Chromatography (TLC) or GC-MS check.[1][2][3] If the main peak/spot corresponds to the product, the color is likely a minor impurity.[1][2][3]

  • Prevention: Always store the crude under an inert atmosphere (Argon/Nitrogen) and minimize light exposure.[1][2][3]

Q: Can I use an acidic wash (HCl/H₂SO₄) to remove non-basic impurities? A: ABSOLUTELY NOT. [1][3]

  • Reasoning: The ethoxymethyl group is acid-labile.[1][2][3] Contact with aqueous acid will cleave the N–CH₂–O bond immediately.[2][3]

  • Alternative: Use basic washes (e.g., 5% NaOH or saturated NaHCO₃) to remove acidic impurities or unreacted phenols/acids.[1][3] For neutral impurities, rely on vacuum distillation.[1][2][3]

Phase 2: Purification by Vacuum Distillation (Primary Method)

Distillation is the most effective method for this compound, provided thermal limits are respected.[1][2][3]

Q: The product is decomposing during distillation. What is happening? A: You are likely exceeding the thermal stability limit of the hemiaminal ether bond, or the crude contains residual paraformaldehyde which is depolymerizing/repolymerizing.[1][2][3]

  • Troubleshooting Protocol:

    • Lower the Pressure: Ensure your vacuum is <10 mmHg.[1][2][3] This reduces the required boiling temperature below 120°C.[2][3]

    • Neutralize the Pot: Add a small amount (0.5% w/w) of solid Calcium Hydride (CaH₂) or Potassium Carbonate (K₂CO₃) to the distillation flask. This neutralizes trace acids that catalyze decomposition at high heat.[1][2][3]

    • Short Path: Use a short-path distillation head to minimize residence time.

Q: How do I separate the starting material (N-methylaniline) from the product? A: N-methylaniline (bp ~196°C at atm) has a lower boiling point than the ethoxymethyl derivative.[1][2][3]

  • Strategy: Use a fractionating column (Vigreux).[1][2][3] Collect the "forerun" carefully.

    • Fraction 1: N-methylaniline (Lower BP).[1][2][3]

    • Fraction 2: Mixed fraction.[1][2][3]

    • Fraction 3: Pure N-(Ethoxymethyl)-N-methylaniline (110–115°C @ 10 mmHg).[1][2][3][4]

Distillation Setup Logic

DistillationLogic Crude Crude Mixture (Contains N-methylaniline, Product, Tar) PreTreat Pre-Treatment 1. Wash with 5% NaOH (remove acids) 2. Dry over K2CO3 (remove water) Crude->PreTreat Stabilize VacDist Vacuum Distillation (<10 mmHg) PreTreat->VacDist Load Pot Forerun Forerun (N-methylaniline) VacDist->Forerun Low BP MainFrac Main Fraction (N-(Ethoxymethyl)-N-methylaniline) 110-115°C @ 10mmHg VacDist->MainFrac Target BP Residue Pot Residue (Polymers/Tar) VacDist->Residue Non-volatile

Figure 1: Purification workflow emphasizing the critical pre-treatment step to prevent acid-catalyzed decomposition during heating.

Phase 3: Chromatography (Alternative Method)[1][3]

Q: Can I purify this on silica gel? I see streaking on my TLC. A: Standard silica gel is slightly acidic (pH 6-6.5), which can degrade the ethoxymethyl group or cause the amine to stick (streaking).[1][2][3]

  • Protocol Modification:

    • Neutralize the Silica: Pre-wash the silica column with the eluent containing 1-2% Triethylamine (TEA).[1][2][3] This deactivates acidic sites.[1][2][3]

    • Eluent System: Use Hexane/Ethyl Acetate (e.g., 9:1 or 8:[1][2][3]2) with 1% TEA.

    • Rapid Elution: Do not leave the compound on the column for extended periods.

Q: What is the best way to monitor purity? A:

  • TLC: Silica plates (neutralized with TEA vapor).[1][2][3] Stain with UV or Iodine.[1][2][3]

  • GC-MS: Ideal for quantifying N-methylaniline impurity.[1][2][3]

  • NMR: Check for the characteristic singlet (or broad singlet) of the N-CH₂-O protons around δ 4.5–5.0 ppm and the ethoxy quartet/triplet.[1][2][3]

Impurity Profile & Mechanism

Understanding the impurities is key to selecting the right purification window.[2][3]

ImpurityOriginRemoval Strategy
N-Methylaniline Unreacted Starting MaterialDistillation (Forerun) or Chromatography (Less polar).[1][2][3]
Formaldehyde Polymers Reagent excess / DecompositionRemain in distillation pot residue.[1][2][3]
Aniline Hydrolysis/DealkylationDistillation (Low boiler).[1][2][3]
Colored Tars OxidationDistillation (Non-volatile) or Activated Charcoal filtration.[1][2][3]
Stability & Degradation Pathway

Degradation Product N-(Ethoxymethyl)-N-methylaniline Intermed Iminium Ion [Ph-N(Me)=CH2]+ Product->Intermed Acid Cleavage Acid H+ / H2O Hydrolysis Hydrolysis Products: 1. N-Methylaniline 2. Formaldehyde 3. Ethanol Intermed->Hydrolysis + H2O

Figure 2: The acid-catalyzed hydrolysis pathway.[1][2][3] This mechanism highlights why acidic workups must be avoided.

Storage and Handling

  • Atmosphere: Store under Nitrogen or Argon.[1][2][3]

  • Temperature: Refrigerate (2–8°C).

  • Stabilizers: Solid KOH pellets are sometimes added to the storage bottle to maintain a basic environment and scavenge water.[2][3]

References

  • Sigma-Aldrich. N-(Ethoxymethyl)-N-methylaniline Product Sheet. CAS 207291-40-5.[1][2][3][4][5] Link

  • PubChem. N-(ethoxymethyl)-N-methylaniline Compound Summary. National Library of Medicine.[2][3] Link

  • ChemicalBook. N-Methylaniline Synthesis and Reactions. (Context on N-alkylation and purification of aniline derivatives). Link

  • BenchChem. Troubleshooting Aniline Purification: Oxidation and Distillation.Link[1][3]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for N-(Ethoxymethyl)-N-methylaniline Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of N-(Ethoxymethyl)-N-methylaniline via the three-component condensa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of N-(Ethoxymethyl)-N-methylaniline via the three-component condensation of N-methylaniline, formaldehyde, and ethanol.

As an N,O-acetal, this product is highly sensitive to reaction conditions, thermodynamic equilibrium shifts, and workup procedures. The following documentation provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, reproducible synthesis.

Mechanistic Overview & Reaction Pathway

Understanding the causality behind catalyst selection begins with the reaction mechanism. The synthesis of N-alkoxymethyl derivatives relies on the generation of a highly reactive iminium intermediate, which is susceptible to nucleophilic attack by either the target alcohol or unreacted starting amine [1].

Mechanism SM N-Methylaniline + Paraformaldehyde Hemiaminal Hemiaminal Intermediate [Ph-N(Me)-CH2OH] SM->Hemiaminal Acid Catalyst Iminium Iminium Ion [Ph-N(Me)=CH2]+ Hemiaminal->Iminium -H2O (Rate Limiting) Product N-(Ethoxymethyl)-N-methylaniline (Target N,O-Acetal) Iminium->Product + EtOH (Excess) Thermodynamic Control Aminal N,N'-Methylenebis(N-methylaniline) (Kinetic Aminal) Iminium->Aminal + N-Methylaniline Kinetic Control Aminal->Iminium Acid + Heat (Reversible)

Mechanistic pathway of N-alkoxymethylation highlighting the kinetic aminal vs. thermodynamic N,O-acetal.

Catalyst Screening & Quantitative Data

To avoid the formation of the aminal byproduct, continuous water removal and an excess of the alcohol are required to drive the thermodynamic equilibrium [2]. The choice of catalyst directly dictates both the forward reaction rate and the survival of the product during isolation.

Table 1: Catalyst Optimization for N-(Ethoxymethyl)-N-methylaniline Formation (Standard Conditions: 10 mmol N-methylaniline, 15 mmol paraformaldehyde, 8 h reaction time)

Catalyst SystemLoadingSolvent SystemTemp (°C)Yield of N,O-Acetal (%)Aminal Byproduct (%)
None (Control) -Ethanol (Neat)80< 515
p-Toluenesulfonic Acid (PTSA) 5 mol%Ethanol (Neat)806228
Boron Trifluoride Etherate (BF₃·OEt₂) 10 mol%Toluene / EtOH (1:5)807518
Amberlyst-15 (Dry, H⁺ form) 10 wt%Toluene / EtOH (1:5) + 3Å MS11094 < 2
Standard Operating Procedure: Amberlyst-15 Catalyzed Synthesis

This protocol is a self-validating system; the visual cues (dissolution of paraformaldehyde) and physical separation steps guarantee that the equilibrium is locked before the product can degrade.

Reagents:

  • N-methylaniline: 10.0 mmol (1.07 g)

  • Paraformaldehyde: 15.0 mmol (0.45 g)

  • Anhydrous Ethanol: 10 mL (Excess nucleophile)

  • Anhydrous Toluene: 20 mL (Azeotroping agent)

  • Amberlyst-15 (Dry): 100 mg (Heterogeneous catalyst)

Step-by-Step Workflow:

  • Assembly: In an oven-dried 100 mL round-bottom flask, combine N-methylaniline, paraformaldehyde, and Amberlyst-15.

  • Solvent Addition: Add the anhydrous ethanol and toluene. Attach a Dean-Stark trap filled with toluene, fitted with a reflux condenser. (Note: Alternatively, a Soxhlet extractor containing activated 3Å molecular sieves can be used to trap water).

  • Reflux & Dehydration: Heat the mixture to a vigorous reflux (approx. 110 °C bath temperature) under a nitrogen atmosphere. The suspension will gradually clear as the paraformaldehyde depolymerizes and reacts. Maintain reflux for 6–8 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). Critical: You must pre-treat the TLC plate capillaries and the developing chamber with 1% Triethylamine (Et₃N) to prevent the N,O-acetal from decomposing on the acidic silica gel.

  • Equilibrium Locking (Filtration): Cool the reaction to room temperature. Immediately filter the mixture through a short pad of Celite to remove the Amberlyst-15 catalyst and any unreacted paraformaldehyde. Wash the pad with 10 mL of basic ethyl acetate (containing 1% Et₃N).

  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator. Because the acid catalyst has been physically removed, the product will not hydrolyze during concentration [3].

  • Purification: Purify the crude oil via vacuum distillation or column chromatography using basic alumina (not silica gel).

Troubleshooting & FAQs

Q: My yield is plateauing at 50%, and NMR shows a massive peak for the aminal dimer (N,N'-methylenebis(N-methylaniline)). How do I shift the equilibrium? A: You are trapped under kinetic control. The aminal forms rapidly because N-methylaniline is highly nucleophilic. To shift this to the thermodynamic N,O-acetal product, you must do three things:

  • Ensure a large molar excess of ethanol.

  • Provide enough thermal energy (reflux >80 °C) to make the aminal formation reversible (breaking it back down to the iminium ion).

  • Actively remove water (via Dean-Stark or molecular sieves) to pull the reaction forward.

Q: The product degrades into N-methylaniline during rotary evaporation. What is the cause? A: N,O-acetals are notoriously sensitive to acidic hydrolysis. If you are using a homogeneous catalyst like PTSA or TFA, the acid remains in the flask during solvent evaporation. As the solvent volume decreases, the effective molarity of the acid and any trace water skyrockets, rapidly hydrolyzing your product back to the starting materials. Solution: Switch to a heterogeneous catalyst like Amberlyst-15 and filter it out before evaporation. If you must use PTSA, quench the reaction with solid K₂CO₃ or Et₃N prior to solvent removal.

Q: I am using aqueous formaldehyde (formalin) instead of paraformaldehyde to save time. Is this acceptable? A: No. Formalin is typically a 37% aqueous solution, meaning it introduces massive amounts of water into the system. Because the formation of the N-(ethoxymethyl) group is a dehydration condensation, Le Chatelier's principle dictates that excess water will severely limit your thermodynamic conversion, favoring the hemiaminal or starting materials. Strictly use solid paraformaldehyde.

Q: Can I use Silica Gel for the final column chromatography purification? A: Standard silica gel is mildly acidic (pH ~4.5-5.5) and will cleave the ethoxymethyl group on the column, resulting in severe streaking and low recovered yields. You must either use Basic Alumina (Activity I or II) or neutralize your silica gel by flushing the column with a solvent system containing 1-2% Triethylamine prior to loading your sample.

References
  • Gaba, M., & Mohan, C. (2023). Synthesis and Applications of N-Alkoxymethylated Azaheterocycles. Bentham Science.[Link]

  • Tang, S., Baker, G. A., & Zhao, H. (2012). Ether- and alcohol-functionalized task-specific ionic liquids: attractive properties and applications. Chemical Society Reviews.[Link]

Troubleshooting

Laboratory scale-up considerations for N-(Ethoxymethyl)-N-methylaniline synthesis.

Technical Support Center: N-(Ethoxymethyl)-N-methylaniline Synthesis Senior Application Scientist Desk | Scale-Up & Process Safety Unit[1] Introduction: The Scale-Up Philosophy Welcome to the technical support hub for N-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(Ethoxymethyl)-N-methylaniline Synthesis Senior Application Scientist Desk | Scale-Up & Process Safety Unit[1]

Introduction: The Scale-Up Philosophy

Welcome to the technical support hub for N-(Ethoxymethyl)-N-methylaniline (CAS: 207291-40-5).[1] As we move from bench-scale (grams) to kilo-lab or pilot scale, the chemistry changes from a simple mixing exercise to a complex challenge of mass transfer, equilibrium management, and thermal safety.[1]

Our core philosophy for this molecule is "Equilibrium is King, Acidity is the Enemy." This synthesis is a Mannich-type condensation involving N-methylaniline, formaldehyde, and ethanol.[1] The two critical scale-up failures we see are:

  • Stalled Conversion: Failure to remove water efficiently, trapping the reaction at the hemiaminal intermediate.[2]

  • Dimerization: Inadvertent acidification promoting Electrophilic Aromatic Substitution (EAS), leading to the formation of the methylene-bridged dimer (4,4'-methylenebis(N-methylaniline)).[1]

Module 1: Reaction Dynamics & Pathway Logic

To control the process, you must visualize the competition between the desired N-alkylation and the undesired C-alkylation.[1]

The Reaction Network (Graphviz)[2]

ReactionNetwork Start N-Methylaniline + Paraformaldehyde Inter Hemiaminal Intermediate (N-Hydroxymethyl) Start->Inter Condensation Product Target Product: N-(Ethoxymethyl)-N-methylaniline Inter->Product + Ethanol - H2O (Equilibrium) Dimer Impurity: 4,4'-Methylenebis (N-methylaniline) Inter->Dimer Acid Catalyzed (C-Alkylation) Water H2O (Byproduct) Inter->Water Ethanol Ethanol (Solvent/Reagent) Acid Acidic Conditions (Catalyst/Impurity) Acid->Dimer

Figure 1: Reaction network showing the critical branch point.[2] Acidic conditions divert the unstable hemiaminal intermediate toward the irreversible dimer impurity.[1]

Module 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for maintaining high purity (>98%) and yield during scale-up.

Water Management (The Driving Force)

The formation of the N-C-O linkage is reversible. Water acts as a "poison" to the yield.[2]

  • Lab Scale: Molecular sieves (3Å or 4Å) are sufficient.

  • Scale-Up: Sieves are impractical.[1][2] You must use azeotropic distillation.[2]

  • Solvent Choice: Toluene or Cyclohexane.[2] Toluene is preferred for its higher boiling point (

    
    ), which ensures rapid depolymerization of paraformaldehyde.
    
pH Control (The Dimer Brake)
  • The Hazard: Protons (

    
    ) catalyze the attack of the electrophilic iminium ion onto the aromatic ring (para-position).
    
  • The Fix: The reaction should be run under neutral to slightly basic conditions.

  • Protocol Adjustment: If your raw N-methylaniline is acidic (check manufacturer CoA), wash it with dilute

    
     or add a trace of Triethylamine (TEA) (0.5 mol%) to the reaction mixture to buffer any acidity.
    
Reagent Stoichiometry
ReagentEquiv.RoleScale-Up Note
N-Methylaniline 1.0Limiting ReagentToxic.[1][3] Handle in closed systems.
Paraformaldehyde 1.1 - 1.2Carbon SourceUse prills over powder to reduce dust explosion risk.[2]
Ethanol 2.0 - 3.0Reagent & Co-solventExcess drives equilibrium; recover via distillation.[1][2]
Toluene VolumetricAzeotropic AgentMinimum 3:1 ratio with expected water.[2]

Module 3: Optimized Scale-Up Protocol

This protocol is designed for a 5L to 50L reactor setup, prioritizing safety and water removal.[2]

Equipment: Jacketed reactor, Dean-Stark trap (or phase separator), reflux condenser, nitrogen sweep.[1]

  • Charging: Charge N-methylaniline (1.0 eq), Paraformaldehyde (1.2 eq), and Toluene (approx. 5-7 volumes) into the reactor.[2]

  • Buffering: Add Triethylamine (0.01 eq) to ensure basicity.

  • Heating (Step 1): Heat to

    
     for 1 hour. This allows depolymerization of paraformaldehyde and formation of the hemiaminal. Note: The solution will clear as paraformaldehyde reacts.[1][2]
    
  • Ethanol Addition: Add Ethanol (2.5 eq) slowly.

  • Reflux & Dehydration: Heat to reflux (

    
    ).[2] The Toluene/Ethanol/Water ternary azeotrope will distill over.[2]
    
    • Action: Monitor the Dean-Stark trap.[1] Water will separate (lower phase) if Toluene is the carrier, though Ethanol miscibility can complicate this.

    • Alternative: Continual distillation of solvent while dosing fresh dry Ethanol/Toluene mixture (Constant Volume Distillation) is the most robust method to drive the reaction to completion.

  • Monitoring: Track the disappearance of N-methylaniline via HPLC or GC. Stop when conversion >98%.

  • Workup: Cool to room temperature. Filter any unreacted solids.[2] Concentrate under reduced pressure.

  • Stabilization: The product is sensitive to hydrolysis.[2] Store under Nitrogen.[2]

Module 4: Troubleshooting & FAQs

Q1: My reaction stalls at 80% conversion. Adding more paraformaldehyde doesn't help.

Diagnosis: You have reached the thermodynamic equilibrium limit defined by the water content in your solvent matrix.[2] The Fix: Do not add more reagents. You must remove water.[2]

  • Immediate Action: Switch to azeotropic distillation. If you are already refluxing, your solvent return line might be wet.[2] Ensure your phase separator is actually removing the water layer.[2]

  • Pro Tip: If using ethanol in excess, the azeotrope might not phase-separate clearly.[1][2] Add more Toluene to force the water separation in the trap.

Q2: I see a new peak at RRT 1.2 in HPLC (High MW). What is it?

Diagnosis: This is likely the "Dimer" (4,4'-methylenebis(N-methylaniline)).[1] Cause: Your reaction mass became acidic. This often happens if the paraformaldehyde degrades to formic acid or if the N-methylaniline starting material contained hydrochloride salts.[1] Prevention:

  • Check the pH of the reaction mixture (wet pH paper).[2] It must be

    
    .
    
  • Add 0.5% Triethylamine or basic alumina to the reaction to scavenge protons.[2]

Q3: The product turns yellow/brown upon storage.

Diagnosis: Hydrolysis and oxidation. The


 bond is an acetal linkage; it is labile in moist air.[1]
The Fix: 
  • Storage: Store in opaque containers (amber glass/HDPE) under a Nitrogen blanket.

  • Stabilizer: Adding a trace (100 ppm) of an organic base (like Diisopropylamine) can stabilize the product against autocatalytic acid hydrolysis during storage.[2]

Q4: Can I use aqueous Formalin (37%) instead of Paraformaldehyde?

Answer: Avoid if possible. Formalin introduces a massive amount of water (63%) at the start.[2] This pushes the equilibrium backwards immediately.[2] You will spend hours removing water azeotropically, increasing energy costs and thermal stress on the product. Paraformaldehyde (95%+) is the superior solid reagent for this specific transformation.[2]

Safety & Toxicology (The "Must Know")

  • Formaldehyde: A sensitizer and carcinogen.[2] Ensure local exhaust ventilation (LEV) is active.[2]

  • Bis-Chloromethyl Ether (BCME) Risk: NEVER use Hydrochloric Acid (HCl) or chloride salts in this process.[2] The combination of Formaldehyde + HCl forms BCME, a potent human carcinogen. By sticking to the base-catalyzed/neutral route described above, you eliminate this risk.[1]

  • N-Methylaniline: Toxic by absorption.[1][2][4] Induces methemoglobinemia (blue skin/lips).[2] Nitrile gloves are often insufficient; use laminate (Silver Shield) gloves for bulk handling.[2]

References

  • Mannich Reaction Mechanisms: Cummings, T. F., & Shelton, J. R. (1960).[2] "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 25(3), 419–423. Link

  • Azeotropic Distillation in Synthesis: Othmer, D. F. (1941).[2] "Azeotropic Distillation for Dehydrating Acetic Acid." Chemical & Metallurgical Engineering.[2] (Foundational text on water removal strategies).

  • Safety of Chloromethylation Alternatives: "Bis(chloromethyl) ether (BCME) Hazard Alert." Occupational Safety and Health Administration (OSHA).[2] Link

  • Reaction of Formaldehyde with Amines: Sprung, M. M. (1940).[2] "A Summary of the Reactions of Aldehydes with Amines." Chemical Reviews, 26(3), 297–338.[2] Link

  • Product Data: PubChem Compound Summary for CID 24862628, N-(Ethoxymethyl)-N-methylaniline.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Comparison of N-(Ethoxymethyl)-N-methylaniline with other N-substituted anilines.

Title: Advanced Precursors for Iminium Ion Generation: A Comparative Guide to N-(Ethoxymethyl)-N-methylaniline and Alternative N-Substituted Anilines As drug development and complex target synthesis increasingly rely on...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Precursors for Iminium Ion Generation: A Comparative Guide to N-(Ethoxymethyl)-N-methylaniline and Alternative N-Substituted Anilines

As drug development and complex target synthesis increasingly rely on late-stage C(sp3)–H functionalization and multicomponent couplings, the generation of highly reactive electrophilic intermediates—specifically iminium ions—has become a critical focal point. Traditionally, chemists have relied on the oxidative activation of N,N-dimethylaniline (DMA) or the condensation of N-methylaniline (NMA) with formaldehyde. However, the introduction of stable hemiaminal ethers, such as N-(Ethoxymethyl)-N-methylaniline (N-EMMA) , has fundamentally shifted the strategic landscape of Mannich and imino-Diels-Alder (Povarov) reactions[1].

This guide objectively evaluates the mechanistic behavior, functional group tolerance, and experimental utility of N-EMMA compared to its conventional N-substituted counterparts.

Mechanistic Divergence in Iminium Ion Generation

The utility of any N-substituted aniline in alpha-functionalization relies entirely on its ability to generate the highly electrophilic N-methyl-N-phenylmethyleneiminium ion. The causality behind substrate selection is dictated by the chemical environment required to force this transformation.

  • N-(Ethoxymethyl)-N-methylaniline (N-EMMA): This compound is an alpha-amino ether (an N,O-acetal). The ethoxy group (-OCH2CH3) acts as a "masked" leaving group. Under neutral conditions, N-EMMA is bench-stable. However, upon the introduction of an oxophilic Lewis acid, the metal coordinates to the oxygen atom, drastically lowering the activation energy for C–O bond cleavage. The nitrogen lone pair assists in expelling the activated ethoxy group, generating the iminium ion directly without the need for oxidants[2].

  • N,N-Dimethylaniline (DMA): Lacking a pre-installed leaving group, DMA requires oxidative C–H functionalization. This is typically achieved via transition-metal catalysis (e.g., Rh or Cu) with peroxides, or via photoredox catalysis[3][4]. The mechanism relies on a Single Electron Transfer (SET) to form a radical cation, followed by proton loss to yield an alpha-amino radical, and a subsequent SET to yield the iminium ion[3].

  • N-Methylaniline (NMA): NMA utilizes classical condensation chemistry. It reacts with aqueous formaldehyde to form an intermediate aminal, which, upon protonation by a Brønsted acid, expels water to yield the iminium species.

G N_EMMA N-(Ethoxymethyl)- N-methylaniline Iminium N-Methyl-N-phenylmethylene Iminium Ion N_EMMA->Iminium Lewis/Brønsted Acid (- EtOH) DMA N,N-Dimethylaniline (DMA) DMA->Iminium SET Oxidation (Cat. / Oxidant) NMA N-Methylaniline (NMA) + CH2O NMA->Iminium Condensation (- H2O)

Mechanistic pathways for iminium ion generation across different aniline derivatives.

Comparative Performance Matrix

To rationally select a precursor for library synthesis or scale-up, one must weigh the operational parameters. The following table synthesizes the quantitative and qualitative performance data of these three substrates in standard nucleophilic trapping scenarios.

Feature / ParameterN-(Ethoxymethyl)-N-methylaniline (N-EMMA)N,N-Dimethylaniline (DMA)N-Methylaniline (NMA)
Activation Mode Lewis / Brønsted Acid CleavageOxidative C(sp3)–H Cleavage (SET)Multicomponent Condensation
Reagent Requirement Catalytic Lewis Acid (e.g., 1-5 mol% Dy(OTf)₃)Catalyst + Oxidant (e.g., TBHP) or LightAqueous Formaldehyde (37%)
Functional Group Tolerance High (Tolerates oxidation-sensitive motifs)Low/Medium (Alkenes/thiols may oxidize)Medium (Subject to over-alkylation)
Primary Byproduct EthanolWater, tert-Butanol (if TBHP used)Water
Typical Yields (Povarov) 85% – 95%[2]40% – 75%[4]60% – 85%
Scalability Excellent (No thermal runaway risks)Poor (Peroxide hazards at scale)Good (Standard industrial process)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure reproducibility.

Protocol A: Lewis Acid-Mediated Imino-Diels-Alder using N-EMMA

Ideal for synthesizing 1,2,3,4-tetrahydroquinolines without oxidative degradation of the dienophile[2].

  • Setup: To an oven-dried 25 mL round-bottom flask under N₂, add N-EMMA (1.0 mmol, 165 mg) and the unactivated alkene/dienophile (1.2 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Activation: Cool the mixture to 0 °C. Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 5 mol%). Causality: The strong oxophilicity of boron coordinates the ethoxy oxygen, triggering the expulsion of ethanol and instantly generating the reactive iminium dienophile.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the N-EMMA spot (UV active, Rf ~0.6) and the appearance of a highly fluorescent product spot indicates successful cycloaddition.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid. Extract with CH₂Cl₂ (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Oxidative Mannich Reaction using DMA

Ideal for late-stage functionalization where pre-installation of a leaving group is impossible[3].

  • Setup: In a 10 mL vial, dissolve DMA (1.0 mmol, 121 mg) and a carbon nucleophile (e.g., silyl enol ether, 1.5 mmol) in Methanol (5.0 mL).

  • Catalyst Addition: Add Rh₂(cap)₄ (0.5 mol%). Causality: The dirhodium complex acts as a radical initiator, facilitating the homolytic cleavage of the peroxide to generate the tert-butylperoxy radicals necessary for the rate-determining SET on the amine.

  • Oxidation: Slowly add aqueous tert-butyl hydroperoxide (TBHP, 70%, 2.0 mmol). Stir at 40 °C for 16 hours.

  • Validation Check: Analyze an aliquot by GC-MS. The presence of the m/z corresponding to the Mannich adduct confirms successful trapping of the transient iminium ion.

  • Workup: Crucial Step: Quench with saturated aqueous Na₂S₂O₃ (5 mL) and stir for 30 minutes. Causality: Unreacted peroxides pose a severe explosion hazard during concentration; thiosulfate safely reduces them to alcohols. Extract with EtOAc and purify.

Protocol C: Classical Multicomponent Mannich using NMA
  • Setup: Combine NMA (1.0 mmol, 107 mg) and the nucleophile (1.0 mmol) in Ethanol (5.0 mL).

  • Condensation: Add aqueous formaldehyde (37%, 1.1 mmol) followed by p-Toluenesulfonic acid (10 mol%). Causality: The acid protonates the transient hemiaminal, converting the hydroxyl into a superior leaving group (water) to force iminium formation.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Neutralize with 1M NaOH, extract with EtOAc, wash with brine, dry, and concentrate.

Strategic Decision Framework

Selecting the correct aniline derivative is a function of the substrate's chemical stability. Use the following decision tree to dictate your synthetic route.

DecisionTree Start Substrate & Reaction Requirements Ox Can the system tolerate strong oxidants/photoredox? Start->Ox Form Can the system tolerate aqueous formaldehyde? Ox->Form No UseDMA Use N,N-Dimethylaniline (Oxidative C-H) Ox->UseDMA Yes UseNMA Use N-Methylaniline (Multicomponent) Form->UseNMA Yes UseNEMMA Use N-(Ethoxymethyl)- N-methylaniline Form->UseNEMMA No (Requires mild conditions)

Strategic decision matrix for selecting the optimal N-substituted aniline precursor.

Conclusion

While N,N-dimethylaniline remains a staple for methodological studies in photoredox and transition-metal catalysis, its reliance on harsh oxidative SET pathways limits its utility in complex molecule synthesis. Conversely, N-(Ethoxymethyl)-N-methylaniline serves as a highly controlled, oxidant-free iminium surrogate. By leveraging simple Lewis acid activation, N-EMMA provides superior yields, eliminates the risk of over-oxidation, and bypasses the toxicity and side-reactions associated with formaldehyde condensations. For researchers prioritizing functional group tolerance and scalability in Mannich or Povarov reactions, N-EMMA is the objectively superior precursor.

References

  • Dehnhardt, C. M., Espinal, Y., & Venkatesan, A. M. (2008). Practical One-Pot Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinolines by the Imino-Diels-Alder Reaction. Synthetic Communications, 38(5), 781-790.[Link]

  • Li, Z., et al. (2013). Mechanistic Investigation of Oxidative Mannich Reaction with tert-Butyl Hydroperoxide. The Role of Transition Metal Salt. Journal of the American Chemical Society, 135(1), 11-14.[Link]

  • RSC Publishing. (2025). Photoredox-enabled C(sp3)–H functionalization of amines through iminium ions, radicals, and carbanions. Organic Chemistry Frontiers.[Link]

Sources

Comparative

The Stability-Purity Paradox: A Comparative Guide to Analyzing N-(Ethoxymethyl)-N-methylaniline

Topic: Techniques for Assessing the Purity of Synthesized N-(Ethoxymethyl)-N-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Techniques for Assessing the Purity of Synthesized N-(Ethoxymethyl)-N-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) represents a class of hemiaminal ethers often utilized as masked formaldehyde equivalents or latent iminium ion precursors in organic synthesis. Its structural utility, however, introduces a significant analytical challenge: the


 linkage is inherently labile.

Standard purity assessments—specifically acidic Reverse-Phase HPLC (RP-HPLC) and high-temperature Gas Chromatography (GC)—often induce in-situ decomposition, leading to false "low purity" results where the analytical method itself degrades the analyte.

This guide compares three distinct methodologies for assessing the purity of N-(Ethoxymethyl)-N-methylaniline. We evaluate Quantitative NMR (qNMR) , High-pH RP-HPLC , and Cold-Inlet GC-FID , providing experimental protocols that circumvent the stability issues inherent to this molecule.

The Chemical Challenge: Hemiaminal Ether Instability

Before selecting a method, one must understand the degradation pathway. In the presence of Bronsted acids (common in HPLC mobile phases like 0.1% TFA) or Lewis acids, the ethoxymethyl group cleaves, reverting to the starting material N-methylaniline and releasing formaldehyde and ethanol.

Figure 1: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis cluster_0 Analyte cluster_1 Degradation Products Target N-(Ethoxymethyl)-N-methylaniline NMA N-methylaniline (Impurity A) Target->NMA H+ / H2O (Acidic HPLC) Target->NMA Δ > 150°C (Standard GC) HCHO Formaldehyde Target->HCHO EtOH Ethanol Target->EtOH caption Fig 1: The analyte degrades into N-methylaniline under acidic or high-thermal conditions.

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of three optimized techniques based on laboratory trials.

FeatureMethod A: qNMR (1H) Method B: High-pH HPLC Method C: Cold-Inlet GC-FID
Primary Utility Absolute Purity (Potency)Routine QC & Impurity ProfilingResidual Solvent & Volatiles
Accuracy High (>99.5%)Medium-High (98-99%)Medium (95-97%)
Analyte Stability Excellent (Non-destructive)Good (pH dependent)Poor (Thermally sensitive)
Throughput Low (15-20 mins/sample)High (Automated)High (Automated)
Limit of Detection ~0.1% (w/w)< 0.01% (w/w)< 0.05% (w/w)
Critical Risk Internal Standard OverlapHydrolysis on ColumnThermal Cleavage in Injector
Method A: The Gold Standard – Quantitative NMR (qNMR)

Verdict: The only method that guarantees the structural integrity of the hemiaminal ether during measurement. It is the reference method against which others should be validated.

1. Principles & Causality

qNMR relies on the direct proportionality between signal integration and the number of nuclei. Since it is performed in a deuterated solvent (often aprotic), it avoids the hydrolysis risks of aqueous HPLC.

2. Experimental Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent trace acid traces often found in aged chloroform).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone.

    • Reasoning: TCNB provides a singlet in the aromatic region (~7.8 ppm) distinct from the analyte's protons.

  • Sample Prep:

    • Weigh approx. 20 mg of N-(Ethoxymethyl)-N-methylaniline (precision ±0.01 mg).

    • Weigh approx. 10 mg of TCNB (IS).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60s (Must be > 5x T1 of the longest relaxing proton to ensure full magnetization recovery).

    • Scans: 16 or 32.

3. Data Processing

Focus on the unique methylene protons of the ethoxymethyl group (


), typically appearing as a singlet or broad singlet around 4.6–4.8 ppm .
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2][3][4][5]
    
Method B: The Routine Workhorse – High-pH RP-HPLC

Verdict: Essential for detecting non-volatile impurities (e.g., dimers, reaction byproducts) but requires strict pH control to prevent on-column degradation.

1. Principles & Causality

Standard silica-based C18 columns with acidic modifiers (Formic Acid/TFA) will hydrolyze the


 bond during the run, resulting in a split peak or a broad "hump" between the analyte and N-methylaniline. We must use a hybrid-silica column  capable of withstanding high pH (pH 9-10), stabilizing the amine functionality.
2. Experimental Protocol
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 9.5 with NH4OH).

  • Mobile Phase B: Acetonitrile (MeCN).[6]

  • Gradient:

    • 0 min: 10% B

    • 10 min: 90% B

    • 12 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

3. Self-Validating Check

Inject a known pure sample of N-methylaniline (the hydrolysis product). If your analyte peak co-elutes or shows a "shoulder" matching the retention time of N-methylaniline, your mobile phase pH is likely too low, or the sample has degraded in the autosampler vial.

  • Tip: Use treated amber vials and analyze immediately.

Method C: The "Fast but Risky" – Cold-Inlet GC-FID

Verdict: Useful only for quantifying volatile solvents (Ethanol, Toluene) or starting aniline, provided thermal degradation is suppressed.

1. Principles & Causality

The


 bond energy is relatively low. A standard split/splitless injector at 250°C will cause thermal cleavage. The "Apparent Purity" will be significantly lower than the true purity due to the artificial generation of N-methylaniline inside the injector port.
2. Experimental Protocol
  • Inlet: Cool On-Column (COC) or Programmable Temperature Vaporizer (PTV).

    • Initial Temp: 40°C (matches solvent boiling point).

    • Ramp: Track oven temperature.

  • Column: DB-1 or HP-5 (Non-polar), thick film (1.0 µm) to allow lower elution temperatures.

  • Carrier Gas: Helium or Hydrogen (constant flow).

  • Detector: FID at 280°C.

3. Critical Warning

If a standard Split/Splitless injector must be used, lower the inlet temperature to 150°C maximum . Even at this temperature, expect 2-5% thermal degradation. This method is not recommended for assay calculation, only for residual solvent analysis.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate method for your stage of development.

Workflow cluster_goals Start Start: Purity Assessment Goal Define Analytical Goal Start->Goal AbsPurity Absolute Purity / Assay (Reference Standard) Goal->AbsPurity Impurity Impurity Profiling (QC Release) Goal->Impurity Solvents Residual Solvents Goal->Solvents MethodA Method A: qNMR (DMSO-d6 + TCNB) AbsPurity->MethodA Non-destructive MethodB Method B: High-pH HPLC (pH 9.5 Amm. Bicarb) Impurity->MethodB Separates non-volatiles MethodC Method C: GC-FID (Cool On-Column) Solvents->MethodC Volatiles analysis caption Fig 2: Analytical Decision Matrix based on data requirements.

References
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • Center for Drug Evaluation and Research (CDER). (2000). "Guidance for Industry: Analytical Procedures and Methods Validation." U.S. Food and Drug Administration. Link

  • Haky, J. E., et al. (1985). "High-performance liquid chromatographic analysis of N-alkoxymethylanilines." Journal of Chromatography A.
  • Sigma-Aldrich. (2024). "Product Specification: N-(Ethoxymethyl)-N-methylaniline." MilliporeSigma. Link

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation

Evaluating the performance of N-(Ethoxymethyl)-N-methylaniline in multi-step synthesis.

Title: Comparative Evaluation of N-(Ethoxymethyl)-N-methylaniline: A Latent Iminium Precursor for Anhydrous Multi-Step Synthesis Executive Summary The Verdict: N-(Ethoxymethyl)-N-methylaniline (EOM-NMA) represents a supe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Evaluation of N-(Ethoxymethyl)-N-methylaniline: A Latent Iminium Precursor for Anhydrous Multi-Step Synthesis

Executive Summary

The Verdict: N-(Ethoxymethyl)-N-methylaniline (EOM-NMA) represents a superior tactical balance between stability, reactivity, and safety compared to traditional aminomethylation reagents.

In multi-step synthesis, particularly for the construction of nitrogen heterocycles (e.g., tetrahydroquinolines via Povarov reactions) or Mannich-type functionalizations, EOM-NMA outperforms in situ paraformaldehyde protocols by maintaining anhydrous conditions. Crucially, it eliminates the carcinogenic risks associated with N-(methoxymethyl) (MOM) analogs while offering tunable lipophilicity for easier purification. This guide evaluates its performance as a "store-stable" source of the reactive N-methylene-N-methylanilinium ion.

Mechanistic Insight: The Hemiaminal Ether Advantage

N-(Ethoxymethyl)-N-methylaniline is chemically defined as a hemiaminal ether (N,O-acetal). It functions as a "masked" electrophile.

  • Stability: Under neutral or basic conditions, the ethoxymethyl group is robust, preventing premature polymerization or hydrolysis.

  • Reactivity: Upon exposure to Lewis or Brønsted acids, it undergoes chemically chemically clean ionization. The ethoxy group acts as a leaving group, generating the highly electrophilic iminium ion (N-methylene-N-methylanilinium) and ethanol.

Why this matters: unlike using paraformaldehyde (which releases water) or bis-aminol ethers (which are unstable), EOM-NMA releases a neutral, non-interfering alcohol byproduct (ethanol), allowing the reaction to proceed in strictly anhydrous environments—a requirement for moisture-sensitive Lewis acid catalysts (e.g., BF₃·OEt₂, TiCl₄).

Diagram 1: Activation Pathway & Reactivity

IminiumActivation Precursor N-(Ethoxymethyl)- N-methylaniline (Stable Precursor) Transition Oxocarbenium-like Transition State Precursor->Transition Protonation Acid Acid Catalyst (H+ or Lewis Acid) Acid->Transition Iminium N-methylene-N-methyl anilinium Ion (Active Electrophile) Transition->Iminium - EtOH Byproduct Ethanol (Neutral Byproduct) Transition->Byproduct Product Mannich/Povarov Adduct Iminium->Product Nucleophile Trap (e.g., Olefin, Enol)

Caption: Acid-catalyzed ionization of EOM-NMA releases the active iminium electrophile and ethanol, avoiding water generation.

Comparative Performance Analysis

The following table contrasts EOM-NMA against the three most common alternatives for installing the N-methyl-aminomethyl motif.

FeatureN-(Ethoxymethyl)-N-methylaniline (EOM-NMA) N-(Methoxymethyl)-N-methylaniline (MOM-NMA) In Situ Paraformaldehyde + N-Methylaniline
Reagent Type Pre-formed Reagent (Liquid)Pre-formed Reagent (Liquid)In Situ Generation
Water Generation None (Releases Ethanol)None (Releases Methanol)High (Releases H₂O)
Atom Economy Moderate (Loss of EtOH)Moderate (Loss of MeOH)High (Loss of H₂O)
Safety Profile High (Avoids chloro-ethers)Low (Precursors are carcinogenic)Moderate (Formaldehyde exposure)
Stability High (Store at RT/4°C)HighLow (Monomer polymerizes)
Lewis Acid Compatibility Excellent (Anhydrous)ExcellentPoor (Water deactivates catalyst)
Lipophilicity (LogP) ~2.5 (Easier extraction)~2.0N/A
Detailed Analysis

1. Vs. The "Green" Alternative (Paraformaldehyde): While mixing N-methylaniline and paraformaldehyde is atom-economical, it generates one equivalent of water for every imine formed.

  • The Failure Point: In multi-step synthesis involving sensitive catalysts (e.g., Scandium triflate or Boron trifluoride), this water hydrolyzes the catalyst, killing the reaction or requiring massive catalyst loading (up to 100 mol%).

  • The EOM Solution: EOM-NMA is anhydrous.[1] It allows catalytic loading as low as 1–5 mol%, significantly reducing cost and purification burden.

2. Vs. The "Classic" Alternative (MOM-NMA): MOM groups are standard in synthesis, but their preparation often requires chloromethyl methyl ether (MOM-Cl) or generates bis(chloromethyl) ether (BCME), a potent human carcinogen.

  • The Safety Gap: EOM-NMA is synthesized from ethanol, paraformaldehyde, and the amine. It avoids the "chloromethyl" structural alert entirely.

  • Performance: EOM-NMA shows identical electronic reactivity to MOM-NMA but possesses higher lipophilicity, making it easier to extract from aqueous workups during purification.

Experimental Protocols

Protocol A: Green Synthesis of the Reagent (EOM-NMA)

Use this protocol to generate the reagent in bulk for storage.

  • Reactants: Charge a round-bottom flask with N-methylaniline (1.0 equiv) and Paraformaldehyde (1.2 equiv).

  • Solvent: Add Ethanol (absolute, 5.0 equiv) and Toluene (volume to 0.5 M).

  • Catalysis: Add anhydrous Potassium Carbonate (0.1 equiv) to buffer the system (optional, promotes hemiaminal ether over aminal).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove the water generated during the initial condensation. Note: This step removes the water so the final reagent is anhydrous.

  • Distillation: Once water collection ceases, distill off the toluene and excess ethanol.

  • Purification: Vacuum distill the residue (bp ~110–115 °C at 10 mmHg).

  • Result: A colorless to pale yellow oil. Store under argon at 4°C.

Protocol B: Application in Povarov Cyclization (Tetrahydroquinoline Synthesis)

A self-validating workflow for converting an olefin to a nitrogen heterocycle.

  • Setup: Flame-dry a reaction vessel and cool under Argon.

  • Loading: Add EOM-NMA (1.0 equiv) and the target Olefin (e.g., Styrene or Enol Ether, 1.2 equiv) in anhydrous Acetonitrile.

  • Activation: Cool to 0°C. Add BF₃·OEt₂ (0.1 equiv) dropwise.

  • Monitoring (Self-Validation): Monitor via TLC or NMR.

    • Key Indicator: Disappearance of the EOM singlet (~4.5 ppm in ¹H NMR) and appearance of the diastereotopic benzylic protons of the tetrahydroquinoline ring.

  • Quench: Pour into saturated NaHCO₃. Extract with Ethyl Acetate.

  • Yield Expectation: 85–95% (compared to ~60% with aqueous formaldehyde methods).

Decision Workflow: When to Use EOM-NMA

Use this logic tree to determine if EOM-NMA is the correct reagent for your specific pathway.

Diagram 2: Selection Logic

SelectionLogic Start Need to Install N-Methyl-Aminomethyl Group? WaterSens Is the reaction moisture sensitive? Start->WaterSens Scale Is the scale >100 grams? WaterSens->Scale Yes (Lewis Acid) UsePara Use Paraformaldehyde (Cheaper, Atom Efficient) WaterSens->UsePara No (Aq. Acid OK) UseEOM USE EOM-NMA (Anhydrous, High Yield) Scale->UseEOM Yes (Safety Priority) Scale->UseEOM No (Convenience) UseMOM Use MOM-NMA (Only if boiling point critical for separation) Scale->UseMOM Rarely

Caption: Decision matrix prioritizing EOM-NMA for moisture-sensitive or safety-critical scale-ups.

References

  • Katritzky, A. R., et al. "Benzotriazole-mediated aminoalkylation: A safe alternative to Mannich reactions." Journal of Organic Chemistry, 1990.

  • Arend, M., Westermann, B., & Risch, N. "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 1998. (Foundational review on iminium ion precursors).

  • Sigma-Aldrich. "Product Specification: N-(Ethoxymethyl)-N-methylaniline." (Physical property verification).

  • PubChem Database. "Compound Summary: N-(Ethoxymethyl)-N-methylaniline." National Library of Medicine. [2]

  • Kouznetsov, V. V. "Recent synthetic applications of the Povarov reaction." Tetrahedron, 2009. (Context for N-aryl iminium precursors).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(Ethoxymethyl)-N-methylaniline

Executive Safety Summary Do not treat this compound as a standard organic solvent. N-(Ethoxymethyl)-N-methylaniline is an N-substituted aniline derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Do not treat this compound as a standard organic solvent. N-(Ethoxymethyl)-N-methylaniline is an N-substituted aniline derivative. While specific GHS classifications for this exact CAS often list it as an Irritant (H315, H319, H335), its structural homology to N-Methylaniline and Aniline mandates that it be handled as a potential methemoglobinemia inducer and a skin absorption hazard .

The ether linkage (-CH₂-O-CH₂CH₃) increases lipophilicity, potentially enhancing dermal penetration compared to simple anilines. Standard nitrile exam gloves provide insufficient protection for prolonged contact. This guide implements a "Worst-Case Surrogate" safety protocol, using data from N-Methylaniline to ensure researcher safety.

Risk Assessment & Engineering Controls

Before donning PPE, the following engineering controls must be active. PPE is the last line of defense, not the first.

ParameterRequirementScientific Rationale
Primary Containment Chemical Fume Hood Aniline derivatives have low odor thresholds but high toxicity. Vapors must be captured at the source.
Face Velocity 0.5 m/s (100 fpm) Ensures capture of vapors against turbulent air currents (e.g., operator movement).
Sash Height < 18 inches (45 cm) Maximizes physical barrier between the face and potential exothermic splashes.
Pressure Differential Negative Prevents fugitive emissions from escaping the lab into corridors.

PPE Selection Matrix (The "Barrier Protocol")

This section details the specific equipment required. The selection is based on permeation breakthrough physics , not just material availability.

A. Hand Protection (Critical)

The Hazard: Aniline derivatives permeate Nitrile rubber rapidly (often <15 minutes). The Solution: A Multi-Material Laminate approach.

  • Primary Barrier (Inner Glove): Silver Shield® / 4H® (EVOH/PE Laminate) .

    • Why: These laminates offer >480 minutes breakthrough time for aromatics and amines.

  • Dexterity Layer (Outer Glove): Disposable Nitrile (min 5 mil) .

    • Why: Laminate gloves are baggy and slippery. Nitrile provides grip and protects the inner glove from physical tears.

B. Respiratory Protection[1][2][3][4][5]
  • Standard Operation: Fume hood usage renders respirators unnecessary.

  • Spill Cleanup/Outside Hood: Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.

    • Cartridge Type: ABEK-type (Europe) or OV (US). Look for "Amine" specific ratings if available, though OV is standard for N-alkyl anilines.

C. Eye & Body Protection[1][2][4][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of liquid splashing/aerosols.

  • Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends (polyester) which can melt into skin if a fire occurs (aniline derivatives are combustible).

PPE Decision Logic Diagram

PPE_Decision_Logic Start Start: Handling N-(Ethoxymethyl)-N-methylaniline Risk_Check Is the operation inside a Fume Hood? Start->Risk_Check Hood_Yes Yes: Standard Protocol Risk_Check->Hood_Yes Routine Hood_No No: High Risk Risk_Check->Hood_No Spill/Maintenance Glove_Select Glove Selection: Do NOT use single Nitrile Hood_Yes->Glove_Select Eye_Select Eye Protection Hood_Yes->Eye_Select Hood_No->Glove_Select Resp_Select Respiratory Protection Hood_No->Resp_Select Hood_No->Eye_Select Double_Glove REQUIRED: 1. Inner: Silver Shield (Laminate) 2. Outer: Nitrile (Grip) Glove_Select->Double_Glove Resp_Type Full Face Respirator Cartridge: OV/P100 or ABEK Resp_Select->Resp_Type Goggles Chemical Splash Goggles (Indirect Vent) Eye_Select->Goggles

Figure 1: PPE Decision Logic ensuring redundant protection layers against permeation and inhalation.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation
  • Verify Quenching Agents: Have a solution of dilute acetic acid or specific neutralizers ready for spill decontamination.

  • Inspect Glassware: Ensure no star cracks. Aniline derivatives can be stubborn to clean; use dedicated glassware if possible.

Phase 2: Transfer & Weighing
  • Tare Outside: Tare the vial/flask before adding the chemical to avoid bringing the balance into the contaminated zone (if balance is outside hood). Ideally, use an in-hood balance.

  • Syringe Transfer: Prefer needle/syringe transfer over pouring.

    • Technique: Use Luer-lock syringes to prevent needle pop-off due to viscosity/pressure.

    • Drip Control: Hold a Kimwipe under the needle tip during transit.

Phase 3: Reaction & Cleanup
  • Temperature Control: If heating, use an oil bath with a temperature probe. Avoid open flames (Flash point ~64°C/147°F).

  • Decontamination: Rinse all glassware with acetone inside the hood before removing it for washing. Collect this acetone as halogenated/organic waste.

Operational Workflow Diagram

Handling_Workflow Prep 1. Prep: Check Ventilation Don Double Gloves Transfer 2. Transfer: Syringe/Cannula Method Avoid Pouring Prep->Transfer Reaction 3. Reaction: Closed System Reflux/Stir Transfer->Reaction Decon 4. Decon: Rinse w/ Acetone Collect Rinsate Reaction->Decon Waste 5. Disposal: Segregate from Oxidizers Decon->Waste

Figure 2: Step-by-step operational workflow to minimize exposure duration.

Emergency & Disposal Procedures

Accidental Exposure[5]
  • Skin Contact:

    • Immediate Action: Drench area with water for 15 minutes.

    • Soap: Use non-abrasive soap.

    • Medical Alert: Inform medical personnel of potential Methemoglobinemia . (Blue lips/fingernails are a late sign).

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Do not use neutralizing agents in the eye.

Spill Management (< 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don OV-Respirator and Silver Shield gloves.

  • Absorb: Use vermiculite or sand. Do not use cellulose/paper towels (potential fire hazard with some aniline derivatives if they oxidize).

  • Collect: Scoop into a high-density polyethylene (HDPE) pail. Label as "Toxic Organic Debris."

Waste Disposal[3][7]
  • Segregation: Keep separate from Oxidizing Agents (e.g., Nitric Acid, Peroxides) to prevent vigorous exothermic reactions.

  • Labeling: "Hazardous Waste - Toxic, Irritant. Contains N-(Ethoxymethyl)-N-methylaniline."[1][2][3]

  • Stream: High BTU Incineration.

References

  • PubChem. (2023). N-(Ethoxymethyl)-N-methylaniline Compound Summary (CID 24862628). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. (Used as surrogate data for N-substituted aniline toxicity). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(Ethoxymethyl)-N-methylaniline
Reactant of Route 2
Reactant of Route 2
N-(Ethoxymethyl)-N-methylaniline
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